Methyl 4-(trifluoromethyl)benzoylacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)11(12,13)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJOILIYLOHXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352872 | |
| Record name | Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212755-76-5 | |
| Record name | Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(trifluoromethyl)benzoylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 4-(trifluoromethyl)benzoylacetate via Claisen Condensation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(trifluoromethyl)benzoylacetate, a valuable building block in pharmaceutical and agrochemical research. The core of this synthesis is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document details the experimental protocol, presents key quantitative data, and visualizes the reaction pathway and workflow for clarity.
Reaction Overview: The Claisen Condensation
The synthesis of this compound is achieved through a crossed Claisen condensation. In this reaction, an ester with α-hydrogens (methyl acetate) is deprotonated by a strong, non-nucleophilic base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester that lacks α-hydrogens (methyl 4-(trifluoromethyl)benzoate). The subsequent loss of a methoxide leaving group yields the target β-keto ester, this compound.[1][2]
The use of a strong base, such as sodium hydride (NaH), is crucial for driving the reaction to completion by ensuring the formation of the enolate from the relatively weakly acidic α-protons of methyl acetate.[1]
Data Presentation
Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Methyl 4-(trifluoromethyl)benzoate | C₉H₇F₃O₂ | 204.15 | Electrophile |
| Methyl Acetate | C₃H₆O₂ | 74.08 | Nucleophile Precursor |
| Sodium Hydride | NaH | 24.00 | Base |
| This compound | C₁₁H₉F₃O₃ | 246.18 | Product |
Spectroscopic Data for Starting Material: Methyl 4-(trifluoromethyl)benzoate
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment | Reference |
| ¹H NMR (400 MHz, CDCl₃) | 8.14 | d | 8.0 | 2H, Ar-H | [3] |
| 7.68 | d | 8.0 | 2H, Ar-H | [3] | |
| 3.94 | s | - | 3H, -OCH₃ | [3] | |
| ¹³C NMR (100 MHz, CDCl₃) | 165.9 | s | - | C=O | [3] |
| 134.5 | q | 33 | Ar-C-CF₃ | [3] | |
| 133.5 | s | - | Ar-C | [3] | |
| 130.1 | s | - | Ar-CH | [3] | |
| 125.5 | q | 4 | Ar-CH | [3] | |
| 123.8 | q | 271 | -CF₃ | [3] | |
| 52.6 | s | - | -OCH₃ | [3] | |
| ¹⁹F NMR (376 MHz, CDCl₃) | -63.21 | s | - | -CF₃ | [3] |
Experimental Protocols
General Experimental Procedure
Materials:
-
Methyl 4-(trifluoromethyl)benzoate
-
Methyl acetate (dried over anhydrous potassium carbonate)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen.
-
Base Suspension: Sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil) is suspended in anhydrous THF.
-
Enolate Formation: Methyl acetate (1.5 equivalents) is added dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete enolate formation.
-
Condensation: A solution of methyl 4-(trifluoromethyl)benzoate (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is cautiously quenched by the slow addition of ice-cold water. The mixture is then acidified to pH ~5-6 with 1 M HCl. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.[2] The crude product can be purified by vacuum distillation or column chromatography on silica gel.[4]
Note: The exact reaction time and temperature may require optimization for this specific substrate combination.
Visualization of Reaction and Workflow
Claisen Condensation Reaction Pathway
Caption: Reaction pathway of the Claisen condensation for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification of this compound.
Disclaimer: This guide is intended for informational purposes for qualified researchers. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions provided are general and may require optimization.
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(trifluoromethyl)benzoylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(trifluoromethyl)benzoylacetate is a fluorinated β-ketoester of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a comprehensive overview of the known physicochemical properties of this compound, outlines relevant experimental methodologies, and discusses its synthesis and potential reactivity.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of experimental data for the methyl ester, values for the closely related Ethyl 4-(trifluoromethyl)benzoylacetate are provided for reference where direct data is unavailable.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉F₃O₃ | [1] |
| Molecular Weight | 246.19 g/mol | [1] |
| Melting Point | 58.0 - 62.0 °C | [1] |
| Boiling Point | No experimental data available. The boiling point of Ethyl 4-(trifluoromethyl)benzoylacetate is 248-249 °C.[2] | N/A |
| Density | No experimental data available. The density of Ethyl 4-(trifluoromethyl)benzoylacetate is 1.270 g/mL at 25 °C.[2] | N/A |
| Physical State | Solid at 20 °C | [1] |
| Appearance | Light yellow to yellow to orange powder/crystal | [1] |
| Solubility | Soluble in Methanol.[3] Generally, β-ketoesters are soluble in common organic solvents and have limited solubility in water. | [3] |
| Purity | >95.0% (by Gas Chromatography) | [1] |
| CAS Registry Number | 212755-76-5 | [1] |
Experimental Protocols
Melting Point Determination (General Protocol)
A capillary melting point apparatus would be used. A small, powdered sample of this compound is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased. The temperature range over which the sample melts, from the first appearance of liquid to complete liquefaction, is recorded as the melting point.
Synthesis via Claisen Condensation (General Protocol)
This compound can be synthesized via a Claisen condensation reaction between methyl 4-(trifluoromethyl)benzoate and methyl acetate.
-
Reaction Setup: A solution of a strong base, such as sodium methoxide, in an anhydrous solvent like diethyl ether or tetrahydrofuran is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: A mixture of methyl 4-(trifluoromethyl)benzoate and methyl acetate is added dropwise to the base solution with stirring, typically at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, the mixture is quenched by the addition of a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or distillation under reduced pressure.
Visualizations
Synthesis of this compound via Claisen Condensation
Caption: General Claisen condensation for synthesis.
General Experimental Workflow for Melting Point Determination
Caption: General workflow for melting point determination.
Reactivity and Biological Significance
As a β-ketoester, this compound exhibits characteristic reactivity. The active methylene group (the CH₂ group between the two carbonyls) is acidic and can be deprotonated by a base to form a stable enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations, making it a versatile synthetic intermediate.
The trifluoromethyl group significantly influences the compound's properties. It is a strong electron-withdrawing group, which increases the acidity of the active methylene protons. In the context of drug design, the introduction of a trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation, and it can also improve membrane permeability and binding affinity to target proteins due to its lipophilic nature. While no specific signaling pathways involving this compound have been reported, trifluoromethylated compounds are known to play roles in various therapeutic areas, including oncology and infectious diseases. For instance, derivatives of trifluoromethylated pyrazoles have shown potential as anticancer agents.[4][5] The biological activity of such compounds is often attributed to their ability to inhibit specific enzymes or receptors. Further research is needed to elucidate the specific biological targets and mechanisms of action of this compound and its derivatives.
References
- 1. This compound | 212755-76-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. (4-トリフルオロメチルベンゾイル)酢酸エチル | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 212755-76-5 | TCI AMERICA [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 4-(trifluoromethyl)benzoylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-(trifluoromethyl)benzoylacetate. Due to the limited availability of experimentally published spectra for this specific compound, the data presented herein is a combination of information from analogous compounds and predicted values based on established spectroscopic principles. This guide also outlines a standard experimental protocol for the acquisition of such data and includes visualizations to aid in the understanding of the molecular structure and experimental workflow.
Molecular Structure and Atom Numbering
This compound, with the CAS Number 212755-76-5, possesses a structure amenable to detailed NMR analysis. The diagram below illustrates the chemical structure with a numbering system used for the assignment of NMR signals.
An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 4-(trifluoromethyl)benzoylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mass spectrometric analysis of Methyl 4-(trifluoromethyl)benzoylacetate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and metabolite identification. This document outlines predicted fragmentation patterns, experimental protocols, and visual workflows to aid in the comprehensive analysis of this compound.
Predicted Mass Spectrometry Data
The mass spectral data for this compound is predicted based on its chemical structure and common fragmentation patterns observed for β-keto esters and trifluoromethylated aromatic compounds.
Table 1: Predicted Mass Spectral Data for this compound
| Ion Description | Predicted m/z | Predicted Relative Abundance |
| [M]+• (Molecular Ion) | 246.05 | Moderate |
| [M-OCH3]+ | 215.04 | Moderate to High |
| [C8H4F3O]+ | 173.02 | High (Base Peak) |
| [C7H4F3]+ | 145.03 | Moderate |
| [C6H4]+• | 76.03 | Low |
| [COOCH3]+ | 59.01 | Moderate |
Experimental Protocols
The following are suggested starting protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Optimization may be required based on the specific instrumentation and sample matrix.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation : A standard GC-MS system equipped with an electron ionization (EI) source.
-
Sample Preparation : Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
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GC Conditions :
-
Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Injector Temperature : 250 °C.
-
Injection Mode : Splitless or split (e.g., 20:1 ratio).
-
Oven Temperature Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Scan Range : m/z 40-400.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Instrumentation : A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation : Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile.
-
LC Conditions :
-
Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C.
-
-
MS Conditions :
-
Ionization Mode : Positive ion electrospray ionization (ESI+).
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 120 °C.
-
Desolvation Temperature : 350 °C.
-
Scan Range : m/z 50-500.
-
Visual Representations
Predicted Fragmentation Pathway
The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound. The fragmentation is expected to be initiated by the loss of the methoxy group, followed by the cleavage of the bond between the carbonyl groups, leading to the formation of the stable benzoyl cation.
An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 4-(trifluoromethyl)benzoylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the infrared (IR) spectroscopy of Methyl 4-(trifluoromethyl)benzoylacetate. While a publicly available, experimentally verified infrared spectrum for this specific compound is not readily accessible, this document offers a comprehensive analysis based on the expected vibrational modes of its constituent functional groups, supported by data from structurally analogous compounds. This guide is intended to assist researchers in identifying the characteristic spectral features of this compound, understanding the experimental protocols for its analysis, and visualizing the analytical workflow.
Predicted Infrared Absorption Data
The infrared spectrum of this compound is characterized by the vibrational frequencies of its key functional groups: a methyl ester, a ketone, a trifluoromethyl group, and a para-substituted aromatic ring. The following table summarizes the predicted characteristic absorption bands, their expected wavenumber ranges, and the corresponding vibrational modes. These predictions are derived from established correlation tables and the analysis of similar molecules.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |
| ~ 2960 - 2850 | Medium | C-H Stretch | Methyl Group (O-CH₃) |
| ~ 1740 - 1720 | Strong | C=O Stretch | Methyl Ester |
| ~ 1690 - 1670 | Strong | C=O Stretch | Ketone |
| ~ 1610 - 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~ 1500 - 1400 | Medium | C-H Bend | Methyl Group |
| ~ 1320 - 1280 | Strong | C-F Stretch | Trifluoromethyl Group |
| ~ 1250 - 1000 | Strong | C-O Stretch | Ester |
| ~ 1180 - 1100 | Strong | C-F Stretch | Trifluoromethyl Group |
| ~ 850 - 800 | Strong | C-H Out-of-plane Bend | 1,4-Disubstituted Benzene |
Experimental Protocol for Infrared Spectroscopy
The following provides a detailed methodology for obtaining the infrared spectrum of this compound using a Fourier Transform Infrared (FTIR) spectrometer, a common and powerful technique for this type of analysis.
Objective: To acquire a high-resolution infrared spectrum of solid this compound.
Materials and Equipment:
-
This compound (solid sample)
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27 or similar) with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.
-
Spatula and weighing paper.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Install the ATR accessory into the sample compartment.
-
-
Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected. This spectrum accounts for the absorbance of the atmosphere and the ATR crystal.
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.
-
With the ATR accessory in place and the crystal exposed to the purged atmosphere, initiate the background scan from the instrument control software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Preparation and Loading:
-
Place a small amount of solid this compound onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure should be sufficient to cover the crystal surface but not so high as to damage the crystal.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan from the instrument control software. Use the same number of scans and resolution as for the background spectrum to ensure proper subtraction.
-
The software will automatically ratio the single beam spectrum of the sample against the single beam spectrum of the background to produce the absorbance spectrum.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Perform a baseline correction if necessary to ensure the baseline is flat.
-
Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.
-
Compare the observed peak positions with the predicted values in the table above and with spectral databases of related compounds for structural confirmation.
-
-
Cleaning:
-
After the analysis is complete, release the pressure from the ATR press and carefully remove the sample from the crystal using a spatula and a lint-free wipe.
-
Clean the ATR crystal surface thoroughly with a solvent-dampened wipe to remove any residual sample.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the experimental and data analysis process for the infrared spectroscopy of this compound.
Caption: Experimental workflow for obtaining the IR spectrum.
Caption: Data analysis workflow for spectral interpretation.
Technical Guide: Characterization and Purity of CAS 212755-76-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the characterization and purity assessment of the compound with CAS number 212755-76-5. This compound is identified as Methyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, a β-keto ester. β-keto esters are a significant class of organic compounds, frequently utilized as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Their versatile reactivity makes them valuable building blocks in medicinal chemistry and drug development.
It is important to note that the initial query included the name "2-amino-N-(2,2,2-trifluoroethyl)propanamide," which is a distinct chemical entity from the compound associated with CAS 212755-76-5. This guide will focus exclusively on Methyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate.
The accurate characterization and determination of purity are critical for ensuring the quality, safety, and efficacy of any pharmaceutical intermediate. This document outlines the typical analytical methodologies employed for this purpose, including spectroscopic techniques for structural elucidation and chromatographic methods for purity evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is presented in the table below. This information is compiled from various chemical supplier databases.
| Property | Value |
| CAS Number | 212755-76-5 |
| Chemical Name | Methyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate |
| Synonyms | Methyl 4-(trifluoromethyl)benzoylacetate |
| Molecular Formula | C₁₁H₉F₃O₃ |
| Molecular Weight | 246.18 g/mol |
| Appearance | White to off-white solid |
Structural Characterization
The primary techniques for the structural characterization of organic molecules like Methyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H NMR and ¹³C NMR are typically employed. For β-keto esters, it is important to consider the potential for keto-enol tautomerism, which can result in the presence of two distinct sets of signals in the NMR spectra.
General Experimental Protocol for NMR Analysis:
-
Sample Preparation: A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR). Standard pulse programs are used to obtain ¹H and ¹³C NMR spectra.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm).
Expected ¹H NMR Spectral Features for Methyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (Keto Form):
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -OCH₃ | ~3.7 | Singlet |
| -CH₂- | ~4.0 | Singlet |
| Aromatic-H | 7.7 - 8.1 | Multiplets |
Expected ¹³C NMR Spectral Features for Methyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (Keto Form):
| Carbon | Expected Chemical Shift (ppm) |
| -OCH₃ | ~52 |
| -CH₂- | ~45 |
| C=O (ester) | ~167 |
| C=O (keto) | ~190 |
| Aromatic-C | 125 - 135 |
| -CF₃ | ~123 (quartet) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
General Experimental Protocol for MS Analysis:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
For Methyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its molecular weight (246.18).
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of pharmaceutical intermediates.
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By quantifying the area of the main peak relative to the total area of all peaks, the purity of the compound can be determined.
General Experimental Protocol for HPLC Purity Analysis:
-
Sample Preparation: A solution of the sample is prepared in a suitable solvent at a known concentration.
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly employed, often in a gradient elution mode.
-
Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.
-
Detector: A UV detector is commonly used, with the wavelength set to a value where the analyte has strong absorbance.
-
-
Data Analysis: The chromatogram is recorded, and the peak areas are integrated. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Typical Purity Specifications:
| Purity Grade | Specification | Analytical Method |
| Standard | ≥98% | HPLC or GC |
| High Purity | >99% | HPLC |
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the characterization and purity analysis of Methyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate.
Caption: General workflow for structural characterization by NMR spectroscopy.
Caption: General workflow for purity determination by HPLC.
Conclusion
The characterization and purity assessment of Methyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (CAS 212755-76-5) are essential steps in its use as a pharmaceutical intermediate. This technical guide has outlined the standard analytical methodologies, including NMR for structural confirmation and HPLC for purity determination. While specific, detailed experimental data for this compound is not publicly available, the general protocols provided herein serve as a robust framework for researchers, scientists, and drug development professionals to establish and validate their own analytical methods. Adherence to these principles will ensure the quality and consistency of this important chemical building block.
The Genesis of a Pharmaceutical Powerhouse: A Technical Guide to the Discovery and Historical Synthesis of Trifluoromethylated Benzoylacetates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of the trifluoromethyl (CF₃) group into organic molecules has been a transformative strategy in modern medicinal chemistry. This electron-withdrawing moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the vast array of trifluoromethylated building blocks, trifluoromethylated benzoylacetates and their derivatives stand out as pivotal precursors in the synthesis of numerous pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2). This technical guide provides an in-depth exploration of the discovery and historical synthesis of these valuable compounds, offering detailed experimental protocols, quantitative data, and a visual representation of their synthetic utility. The strategic use of trifluoromethylated intermediates has streamlined the complex journey from a chemical intermediate to a marketable drug[1].
Historical Perspective: The Dawn of Trifluoromethylated β-Keto Esters
The journey to trifluoromethylated benzoylacetates begins with the broader exploration of trifluoromethylated β-keto esters. A significant milestone in this area was the work of Sykes, Tatlow, and Thomas in 1956, who reported the sodium-promoted Claisen condensation of ethyl trifluoroacetate with ethyl acetate to produce ethyl γ,γ,γ-trifluoroacetoacetate. This reaction laid the groundwork for the synthesis of a new class of fluorinated compounds. Although this early work focused on the acetoacetate derivative, the principles of the Claisen condensation would prove directly applicable to the synthesis of their benzoyl counterparts.
The Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base, remains the cornerstone of synthesizing β-keto esters. The general mechanism involves the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester.
Core Synthesis: The Claisen Condensation
The primary method for synthesizing trifluoromethylated benzoylacetates is the crossed Claisen condensation. This reaction typically involves the condensation of a trifluoromethylated benzoic acid ester (e.g., ethyl 4-(trifluoromethyl)benzoate) with an enolizable ester, such as ethyl acetate, in the presence of a strong base.
Experimental Protocols
General Procedure for the Synthesis of Ethyl 4-(Trifluoromethyl)benzoylacetate via Claisen Condensation
This protocol is a representative example based on established Claisen condensation methodologies.
Materials:
-
Ethyl 4-(trifluoromethyl)benzoate
-
Ethyl acetate
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Anhydrous solvent (e.g., Diethyl ether, Tetrahydrofuran (THF), or Toluene)
-
Aqueous acid (e.g., 1 M HCl or dilute acetic acid)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of sodium ethoxide in the chosen anhydrous solvent.
-
Enolate Formation: Ethyl acetate is added dropwise to the stirred solution of the base at room temperature. The mixture is then gently refluxed to ensure the complete formation of the ethyl acetate enolate.
-
Condensation: Ethyl 4-(trifluoromethyl)benzoate is added dropwise to the reaction mixture. The reaction is then refluxed for several hours to drive the condensation to completion.
-
Workup: After cooling to room temperature, the reaction mixture is quenched by the slow addition of a dilute aqueous acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data
The following tables summarize typical reaction conditions and spectroscopic data for representative trifluoromethylated benzoylacetates and related compounds.
| Compound | Reactants | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Ethyl 4,4,4-trifluoroacetoacetate | Ethyl trifluoroacetate, Ethyl acetate | NaOEt | Ethanol | 60 | 2 | 85.6 | [2] |
| Ethyl 4,4,4-trifluoroacetoacetate | Ethyl trifluoroacetate, Ethyl acetate | NaH | Cyclohexane | Reflux | N/A | N/A | [2] |
| 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione | 4-methylacetophenone, Methyltrifluoroacetate | NaOMe | Toluene | 110 | 24 | N/A | [3] |
Table 1: Synthesis of Trifluoromethylated β-Keto Esters - Reaction Parameters
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) | Ref. |
| Ethyl 4-(trifluoromethyl)benzoate | 8.14 (d, J=8.0 Hz, 2H), 7.68 (d, J=8.0 Hz, 2H), 4.42 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H) | 165.9, 134.5 (q, J=33 Hz), 133.5, 130.1, 125.5 (q, J=4 Hz), 123.8 (q, J=271 Hz), 61.5, 14.3 | -63.21 | [4][5] |
| 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione | 7.85 (d, J=8.2 Hz, 2H), 7.30 (d, J=8.0 Hz, 2H), 6.53 (s, 1H), 2.43 (s, 3H) | 185.3, 178.6 (q, J=34 Hz), 145.4, 131.7, 129.7, 129.6, 117.8 (q, J=291 Hz), 91.8, 21.7 | -77.5 | [3] |
| Ethyl 3-oxo-3-phenylpropanoate | 7.95 (m, 2H), 7.55 (m, 1H), 7.45 (m, 2H), 4.20 (q, J=7.1 Hz, 2H), 3.97 (s, 2H), 1.25 (t, J=7.1 Hz, 3H) | 192.8, 167.3, 136.4, 133.7, 128.8, 128.5, 61.5, 45.9, 14.1 | N/A | [6] |
Table 2: Spectroscopic Data for Trifluoromethylated Benzoylacetates and Related Precursors
Application in Drug Development: Synthesis of COX-2 Inhibitors
Trifluoromethylated benzoylacetates and their diketone derivatives are crucial intermediates in the synthesis of selective COX-2 inhibitors, a class of drugs used to treat inflammation and pain. A prime example is the synthesis of Celecoxib.
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[7] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation.[7][8] Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[5][9]
The synthesis of Celecoxib involves the condensation of a trifluoromethylated β-diketone, 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione, with 4-sulfonamidophenylhydrazine.[3][10] This diketone is synthesized via a Claisen condensation of a trifluoroacetic acid ester with a substituted acetophenone.
Experimental Workflow: Synthesis of a Trifluoromethylated β-Diketone Precursor for Celecoxib
Signaling Pathway: Mechanism of COX-2 Inhibition
The following diagram illustrates the role of COX-2 in the inflammatory pathway and its inhibition by drugs synthesized from trifluoromethylated precursors.
Conclusion
The discovery and development of synthetic routes to trifluoromethylated benzoylacetates have been instrumental in the advancement of modern pharmaceuticals. The historical application of the Claisen condensation to fluorinated esters paved the way for the efficient synthesis of these key building blocks. Their utility is prominently demonstrated in the creation of selective COX-2 inhibitors, which have had a profound impact on the management of inflammatory conditions. The continued exploration of new synthetic methodologies and applications for trifluoromethylated compounds promises to drive further innovation in drug discovery and development. The unique properties conferred by the trifluoromethyl group ensure that these compounds will remain a central focus for researchers and scientists in the years to come.
References
- 1. rsc.org [rsc.org]
- 2. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for Ethyl 3-oxo-3-phenylpropanoate (HMDB0040268) [hmdb.ca]
- 7. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 8. Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]
- 10. youtube.com [youtube.com]
The Trifluoromethyl Ketoester Group: A Keystone for Modern Drug Discovery and Organic Synthesis
An In-depth Technical Guide on the Fundamental Reactivity and Synthetic Utility
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Trifluoromethyl Ketoester Moiety
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, with a significant percentage of pharmaceuticals and agrochemicals containing this versatile element.[1] The trifluoromethyl (CF₃) group, in particular, imparts a unique combination of electronic and steric properties that can profoundly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. When this powerful functional group is integrated into a β-ketoester framework, the resulting trifluoromethyl ketoester moiety emerges as a highly valuable and versatile building block in organic synthesis and drug discovery.
The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of the adjacent carbonyl and ester functionalities. This electronic perturbation enhances the electrophilicity of the keto-carbonyl carbon and increases the acidity of the α-protons, facilitating a rich and diverse range of chemical transformations. These properties make trifluoromethyl ketoesters ideal precursors for the synthesis of complex fluorinated molecules, including chiral alcohols, amino acids, and heterocyclic scaffolds, which are of significant interest in the development of novel therapeutic agents.[2][3] This guide provides a comprehensive overview of the fundamental reactivity of the trifluoromethyl ketoester group, detailing its synthesis, key transformations, and applications, supported by experimental protocols and quantitative data.
Synthesis of Trifluoromethyl Ketoesters
The most common and direct method for the synthesis of β-trifluoromethyl-β-ketoesters is the Claisen condensation of an ester with ethyl trifluoroacetate. A prominent example is the synthesis of ethyl 4,4,4-trifluoroacetoacetate from ethyl acetate and ethyl trifluoroacetate.[4]
Claisen Condensation
The Claisen condensation proceeds via the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent loss of an ethoxide leaving group yields the β-ketoester.[5] Strong bases such as sodium ethoxide or sodium hydride are typically employed to drive the reaction to completion.[6]
Caption: Mechanism of Claisen condensation for ethyl 4,4,4-trifluoroacetoacetate synthesis.
Table 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate via Claisen Condensation
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Ethoxide | Ethanol/Cyclohexane | 50 | 3 | 75.9 | [7] |
| Sodium Ethoxide | Ethanol/m-Dichlorobenzene | 55 | 2 | - | [4] |
| Sodium Ethoxide | Ethanol/Toluene | 60 | 2 | - | [4] |
| Sodium | Ethyl Acetate/Ethyl Trifluoroacetate | Reflux | 0.17 | 75-80 |
Experimental Protocol: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate[5]
-
To a reaction vessel, add 100 mL of cyclohexane, 37.4 g (0.55 mol) of a 10% sodium ethoxide solution in ethanol, and 57.2 g (0.65 mol) of ethyl acetate at 25 °C.
-
Cool the reaction mixture to 5-10 °C.
-
Slowly add 71 g (0.5 mol) of ethyl trifluoroacetate, maintaining the temperature between 15-20 °C.
-
After the addition is complete, heat the mixture to 50 °C for 3 hours.
-
Cool the reaction to 10-15 °C and slowly add 59.2 g (0.6 mol) of 37% concentrated hydrochloric acid, keeping the temperature between 20-30 °C.
-
After stirring for 1.5 hours at 40 °C, the crude product can be isolated and purified by distillation.
Fundamental Reactivity of the Trifluoromethyl Ketoester Group
The presence of the trifluoromethyl group dramatically influences the reactivity of the ketoester moiety, primarily through its strong inductive electron-withdrawing effect. This leads to increased acidity of the α-protons and enhanced electrophilicity of the adjacent ketone carbonyl.
Enolate Formation and Alkylation
The α-protons of trifluoromethyl ketoesters are significantly more acidic than their non-fluorinated analogs, facilitating easy enolate formation even with milder bases. The alkylation of these enolates can proceed through either C-alkylation or O-alkylation, with the outcome being highly dependent on the reaction conditions.[1]
Caption: C- vs. O-alkylation pathways of trifluoromethyl ketoester enolates.
In aprotic polar solvents, the ratio of C- to O-alkylation can be time-dependent, with the O-alkylated product being the kinetic product and the C-alkylated product being the thermodynamic product. The cleavage of the enol ether (O-alkylated product) by nucleophiles like iodide can regenerate the enolate, leading to the eventual formation of the more stable C-alkylated product.[1]
Table 2: C- vs. O-Alkylation of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
| Alkylating Agent | Solvent | Time (h) | C/O Ratio | Total Yield (%) |
| n-Butyl Bromide | THF/HMPA | 24 | 15/85 | 30 |
| n-Butyl Bromide | THF/HMPA | 168 | 40/60 | 50 |
| Benzyl Bromide | THF/HMPA | 2 | 70/30 | 80 |
| Benzyl Bromide | THF/HMPA | 24 | 90/10 | 90 |
Enantioselective Electrophilic Trifluoromethylation
The enolates of β-ketoesters can be reacted with electrophilic trifluoromethylating reagents to introduce a trifluoromethyl group at the α-position. The use of chiral catalysts allows for this transformation to be carried out with high enantioselectivity.[8][9]
Table 3: Enantioselective Trifluoromethylation of β-Keto Esters [8]
| Substrate | Chiral Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Methyl 1-oxo-indan-2-carboxylate | Guanidine 4a | CHCl₃ | -40 | 80 | 70 |
| t-Butyl 1-oxo-indan-2-carboxylate | Guanidine 4a | CHCl₃ | -40 | 72 | 67 |
| Methyl 1-oxo-tetralin-2-carboxylate | Guanidine 4a | CHCl₃ | -40 | 65 | 60 |
Experimental Protocol: Enantioselective Trifluoromethylation[11]
-
To a stirred solution of β-keto ester (0.0526 mmol) in CHCl₃ (0.5 mL), add chiral guanidine (0.0579 mmol).
-
Stir the mixture for 10 minutes at room temperature, then cool to -40 °C and stir for an additional 5 minutes.
-
Add S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (0.0631 mmol) and stir for 1 hour at -40 °C.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with CH₂Cl₂.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the α-trifluoromethyl-β-keto ester.
Reduction of the Ketone
The ketone functionality of trifluoromethyl ketoesters can be selectively reduced to the corresponding alcohol. Asymmetric reduction methods, particularly those employing biocatalysts, provide access to chiral β-hydroxy-β-trifluoromethyl esters with high enantiomeric excess.[7]
Caption: Workflow for the asymmetric bioreduction of ethyl 4,4,4-trifluoroacetoacetate.
Table 4: Asymmetric Reduction of Ethyl 4,4,4-trifluoroacetoacetate
| Biocatalyst | System | Yield (%) | ee (%) | Configuration | Reference |
| Saccharomyces uvarum SW-58 | Aqueous-organic biphasic | >95 | >99 | R | [7] |
| Baker's Yeast | Aqueous | 74.5 | 82.3 | S | [3] |
| Recombinant E. coli CgCR | Ethyl acetate-DES-water | 84.7 | - | R | [7] |
Cycloaddition and Annulation Reactions: The Biginelli Reaction
Trifluoromethyl ketoesters are excellent substrates for multicomponent reactions, such as the Biginelli reaction, which provides a straightforward route to dihydropyrimidinones. These heterocyclic scaffolds are of significant interest in medicinal chemistry.[10][11]
Caption: Plausible mechanism for the acid-catalyzed Biginelli reaction.
Table 5: Synthesis of Dihydropyrimidinone Derivatives via Biginelli Reaction [10]
| Aldehyde (R) | Yield of Intermediate (%) |
| C₆H₅ | 65-70 |
| 4-(OCH₃)-C₆H₄ | 65-70 |
Experimental Protocol: Biginelli Reaction[13]
-
A mixture of the aldehyde (1 mmol), ethyl 4,4,4-trifluoroacetoacetate (1 mmol), and urea or thiourea (1.5 mmol) in ethanol (10 mL) is treated with a catalytic amount of concentrated HCl.
-
The mixture is heated at reflux for the appropriate time (monitored by TLC).
-
Upon cooling to room temperature, the product precipitates from the solution.
-
The solid is collected by filtration, washed with cold ethanol, and dried to afford the dihydropyrimidinone derivative.
Applications in Drug Discovery
The unique properties conferred by the trifluoromethyl group make trifluoromethyl ketoesters and their derivatives highly attractive in drug discovery. The resulting compounds often exhibit enhanced metabolic stability, increased membrane permeability, and improved binding to target proteins. For instance, chiral 2,2,2-trifluoroethanols, synthesized from the asymmetric hydrogenation of trifluoromethyl ketones (which can be derived from trifluoromethyl ketoesters), are key intermediates in the synthesis of pharmaceuticals such as the cathepsin K inhibitor Odanacatib and the tryptophan hydroxylase inhibitor LX-1031.[12]
Conclusion
The trifluoromethyl ketoester group is a remarkably versatile functional moiety in organic synthesis. The strong electron-withdrawing effect of the trifluoromethyl group activates the molecule for a wide array of transformations, including enolate alkylation, electrophilic trifluoromethylation, ketone reduction, and participation in multicomponent reactions to form complex heterocyclic systems. The ability to control the stereochemical outcome of these reactions further enhances the synthetic utility of these building blocks. Given their importance in the synthesis of medicinally relevant compounds, the continued exploration of the fundamental reactivity of trifluoromethyl ketoesters will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new therapeutic agents.
References
- 1. Alkylation of ethyl 4,4,4-trifluoroacetoacetate. First example of a reversible O-alkylation process leading to C-alkylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciforum.net [sciforum.net]
Navigating the Solubility Landscape of Methyl 4-(trifluoromethyl)benzoylacetate: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Methyl 4-(trifluoromethyl)benzoylacetate, a key building block in pharmaceutical synthesis and material science, presents a unique solubility profile critical for its application in various chemical processes. This technical guide offers a comprehensive overview of its solubility in common organic solvents, outlines detailed experimental protocols for solubility determination, and provides a logical workflow for assessing its behavior in solution.
Core Topic: Solubility of this compound
As of the latest review of scientific literature and chemical databases, specific quantitative solubility data for this compound in common organic solvents is not extensively published. This guide, therefore, provides a qualitative assessment based on the molecule's structural features and offers detailed methodologies for empirical determination.
Molecular Structure and Polarity:
This compound possesses both polar and non-polar characteristics. The presence of the ester and ketone functional groups, along with the highly electronegative trifluoromethyl group, imparts a degree of polarity to the molecule. The aromatic ring, however, contributes to its non-polar nature. This dual character suggests that its solubility will be significant in a range of organic solvents, with a preference for those of intermediate polarity. It is anticipated to have limited solubility in highly non-polar solvents like hexanes and in highly polar, protic solvents like water.
Quantitative Solubility Data
In the absence of published specific quantitative data (e.g., in g/100 mL or mol/L), the following table is provided as a template for researchers to populate with their empirically determined values.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |
| Methanol | 25 | Gravimetric / Spectroscopic | |
| Ethanol | 25 | Gravimetric / Spectroscopic | |
| Acetone | 25 | Gravimetric / Spectroscopic | |
| Ethyl Acetate | 25 | Gravimetric / Spectroscopic | |
| Dichloromethane | 25 | Gravimetric / Spectroscopic | |
| Chloroform | 25 | Gravimetric / Spectroscopic | |
| Toluene | 25 | Gravimetric / Spectroscopic | |
| Hexane | 25 | Gravimetric / Spectroscopic | |
| Diethyl Ether | 25 | Gravimetric / Spectroscopic | |
| Dimethylformamide (DMF) | 25 | Gravimetric / Spectroscopic | |
| Dimethyl Sulfoxide (DMSO) | 25 | Gravimetric / Spectroscopic |
Experimental Protocols for Solubility Determination
For researchers seeking to quantify the solubility of this compound, the following established methods are recommended.
Method 1: The Equilibrium Solubility (Shake-Flask) Method
This is a widely accepted method for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Selected organic solvents of high purity
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Place the vial in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a high speed to sediment the excess undissolved solid.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of the same solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved solute.
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor.
Method 2: Gravimetric Method
This method is simpler but may be less precise than instrumental methods.
Materials:
-
This compound
-
Selected organic solvents of high purity
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter with a solvent-compatible membrane)
-
Pre-weighed evaporation dish
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution and allow it to equilibrate as described in the Equilibrium Solubility Method.
-
Filtration: Filter a known volume of the supernatant to remove any undissolved solid.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, weigh the dish containing the dried solute.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., g/100 mL).
Mandatory Visualizations
The following diagrams illustrate the logical workflow for solubility assessment and the experimental protocol for the equilibrium solubility method.
Caption: Logical workflow for assessing the solubility of a chemical compound.
Caption: Experimental workflow for the equilibrium solubility (shake-flask) method.
stability and storage conditions for Methyl 4-(trifluoromethyl)benzoylacetate
An In-depth Technical Guide to the Stability and Storage of Methyl 4-(trifluoromethyl)benzoylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
This compound is a β-ketoester of significant interest in organic synthesis due to the presence of a trifluoromethyl group, which can impart unique properties to target molecules, such as enhanced metabolic stability and binding affinity. Understanding the stability profile of this reagent is essential for ensuring the reproducibility of experimental results and the quality of synthesized products. This guide details the factors influencing its stability and provides protocols for its evaluation.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Protects against oxidation and moisture-induced hydrolysis. |
| Light | Amber vial or light-proof container | Prevents potential photodegradation. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents contamination and reaction with container materials. |
Stability Profile: Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and pathways. The following table summarizes hypothetical data from such studies on this compound.
| Stress Condition | Reagent/Condition | Duration | Putative Major Degradation Product(s) | % Degradation (Illustrative) |
| Thermal | 70°C | 14 days | Decarboxylation and condensation products | 5-10% |
| Acidic Hydrolysis | 0.1 M HCl | 48 hours | 4-(Trifluoromethyl)benzoic acid, Acetone | 15-25% |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 4-(Trifluoromethyl)benzoate, Acetate | 30-50% |
| Oxidative | 3% H₂O₂ | 48 hours | Oxidized aromatic ring derivatives | 10-15% |
| Photostability | ICH Q1B Option II | 7 days | Photolytic cleavage products | 5-15% |
Experimental Protocols for Stability Assessment
Detailed methodologies for conducting forced degradation studies are provided below.
General Procedure
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile). Aliquots of this solution are subjected to the stress conditions outlined below. Samples are then analyzed by a stability-indicating HPLC method at specified time points.
Thermal Stability
-
Transfer 1 mL of the stock solution into a sealed vial.
-
Place the vial in a calibrated oven at a constant temperature (e.g., 70°C).
-
Withdraw samples at predetermined intervals (e.g., 1, 3, 7, and 14 days).
-
Cool the samples to room temperature before analysis.
Hydrolytic Stability
-
Acidic Conditions:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the mixture at room temperature.
-
Withdraw samples at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Conditions:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Stability
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Store the mixture in the dark at room temperature to prevent photo-oxidation.
-
Withdraw samples at specified intervals (e.g., 0, 6, 12, 24, 48 hours).
Photostability
-
Expose a thin layer of the solid compound or a solution in a quartz vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples after the exposure period.
Caption: Experimental workflow for forced degradation studies.
Potential Degradation Pathways
β-Ketoesters are susceptible to hydrolysis under both acidic and basic conditions, followed by decarboxylation of the resulting β-keto acid. The trifluoromethyl group is generally stable but can influence the reactivity of the aromatic ring.
Hydrolysis and Decarboxylation
Under acidic or basic conditions, the ester moiety can be hydrolyzed to form the corresponding β-keto acid. This intermediate is often unstable and can readily undergo decarboxylation to yield a ketone.
Caption: Proposed primary degradation pathway.
Conclusion
The stability of this compound is a critical consideration for its use in scientific research and drug development. Proper storage in a cool, dark, and inert environment is essential to maintain its integrity. While the compound is relatively stable, it is susceptible to degradation under harsh hydrolytic and thermal conditions. The information and protocols provided in this guide serve as a valuable resource for researchers to ensure the quality and reliability of their work with this important chemical intermediate.
Methodological & Application
Application Notes and Protocols: Synthesis of Pyrazoles using Methyl 4-(Trifluoromethyl)benzoylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in numerous approved therapeutic agents.[1] The incorporation of a trifluoromethyl (CF3) group into the pyrazole ring often enhances the pharmacological properties of the resulting compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Methyl 4-(trifluoromethyl)benzoylacetate is a key β-ketoester precursor for the synthesis of pyrazoles bearing a 4-(trifluoromethyl)phenyl substituent, a common motif in various biologically active molecules, including analogues of the COX-2 inhibitor, Celecoxib.[3][4][5]
This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles from this compound.
Applications in Drug Discovery
Trifluoromethyl-substituted pyrazoles are integral to the development of a wide range of therapeutic agents. Their unique properties make them valuable in targeting various diseases.
Key Therapeutic Areas:
-
Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties, with Celecoxib being a prime example.[4] The synthesis of novel analogues using this compound allows for the exploration of new cyclooxygenase (COX) inhibitors.[3][5]
-
Anticancer Agents: The pyrazole nucleus is found in several anticancer compounds.[6] The trifluoromethyl group can enhance the cytotoxic activity of these molecules.
-
Antibacterial Agents: Trifluoromethylated pyrazoles have shown potent activity against various bacteria, including drug-resistant strains.[1]
-
Agrochemicals: Beyond pharmaceuticals, these compounds are also utilized in the development of herbicides and fungicides.
Experimental Protocols
The synthesis of pyrazoles from this compound typically proceeds via a condensation reaction with a hydrazine derivative, followed by cyclization. The regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the hydrazine substituent.
Protocol 1: General Synthesis of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one
This protocol describes the reaction of this compound with hydrazine hydrate to yield the corresponding pyrazolone.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or Glacial Acetic Acid
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add hydrazine hydrate (1.0-1.2 eq) dropwise to the solution at room temperature with stirring. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using an acidic solvent, neutralize the mixture carefully with a suitable base (e.g., sodium bicarbonate solution).
-
The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold water or a minimal amount of cold ethanol.
-
Dry the product under vacuum to obtain 3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of 1-Phenyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one
This protocol details the synthesis of an N-substituted pyrazolone using phenylhydrazine.
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol or Glacial Acetic Acid
-
Standard laboratory glassware
-
Stirring and heating apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add phenylhydrazine (1.0 eq) to the solution and stir at room temperature for 15-30 minutes.
-
Heat the reaction mixture to reflux and maintain for 3-6 hours, monitoring by TLC.
-
After cooling to room temperature, the product may crystallize directly from the solution.
-
If necessary, concentrate the solution and cool in an ice bath to induce crystallization.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.
-
Recrystallize from ethanol to obtain pure 1-phenyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of trifluoromethyl-substituted pyrazoles.
Table 1: Reaction Conditions and Yields for Trifluoromethylated Pyrazoles
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Acetyl-1,3-indanedione | 4-(Trifluoromethyl)phenylhydrazine | Ethanol | Reflux | 48 | 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | 4-24 | [7] |
| 3',5'-Bis(trifluoromethyl)acetophenone | 4-Hydrazinobenzoic acid | Ethanol | Reflux | 8 | Pyrazole aldehyde intermediate | - | [3] |
| Ethyl Acetoacetate | Phenylhydrazine | - | 100 | 1 | 1,5-Dimethyl-2-phenylpyrazol-3-one | - | [8] |
Table 2: Characterization Data for a Representative Trifluoromethylated Pyrazole
Compound: 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one[7]
| Property | Value |
| Melting Point (°C) | 154-156 |
| FT-IR (cm⁻¹) | 1708 (C=O), 1321 (Ar-CF₃) |
| ¹H NMR (δ, ppm) | 2.29 (3H, s), 7.26 (1H, d), 7.35-7.59 (3H, m), 7.91-7.98 (4H, m) |
| ¹³C NMR (δ, ppm) | 12.2, 120.6, 122.6, 122.8 (q, ¹JCF = 285 Hz), 124.1, 124.6, 125.1, 128.8 (q, ²JCF = 32 Hz), 130.5, 131.8, 133.7, 134.4, 135.5, 139.9, 141.3, 146.7, 157.1, 183.0 |
| ¹⁹F NMR (δ, ppm) | -60.06 (s, 3F) |
| MS (m/z) | 328 (M⁺, 100%) |
Visualizations
Reaction Pathway for Pyrazole Synthesis
Caption: General reaction pathway for the synthesis of pyrazoles.
Experimental Workflow
Caption: A typical experimental workflow for pyrazole synthesis.
References
- 1. New efficient synthetic routes to trifluoromethyl substituted pyrazoles and corresponding β-diketones [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of 5-(4-(trifluoromethyl)phenyl)-2,4-dihydro-3H-pyrazol-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 5-(4-(trifluoromethyl)phenyl)-2,4-dihydro-3H-pyrazol-3-one through the reaction of Methyl 4-(trifluoromethyl)benzoylacetate with hydrazine hydrate. This reaction is a classic example of the Knorr pyrazole synthesis, a robust method for creating pyrazolone heterocycles.[1] Pyrazolone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[2][3] The incorporation of a trifluoromethyl group can further enhance a molecule's pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[4][5] These notes offer a comprehensive guide, including the reaction mechanism, a detailed experimental protocol, quantitative data representation, and the potential applications of the resulting compound in drug development.
Introduction and Background
The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry, largely due to their prevalence in pharmaceuticals, agrochemicals, and dyes.[6][7] The Knorr pyrazole synthesis, first reported by Ludwig Knorr, is a fundamental and efficient method for constructing the pyrazole ring system from the condensation of hydrazines with 1,3-dicarbonyl compounds, such as β-ketoesters.[1]
The reaction between this compound (a β-ketoester) and hydrazine hydrate yields a pyrazolone, a keto-derivative of pyrazole. The resulting product, 5-(4-(trifluoromethyl)phenyl)-2,4-dihydro-3H-pyrazol-3-one, is a valuable building block in medicinal chemistry. The trifluoromethyl (-CF3) group is a crucial substituent in modern drug design, known to improve key pharmacokinetic and pharmacodynamic properties.[4][5] Pyrazole-containing compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[3][8][9]
Reaction Mechanism and Workflow
The reaction proceeds via a condensation-cyclization mechanism. The process is generally rapid and results in high yields due to the formation of a stable aromatic ring system.[1]
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl of the this compound. This is followed by dehydration to form a hydrazone intermediate.[1]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic acyl substitution on the ester carbonyl group.
-
Methanol Elimination: This cyclization step results in the formation of a five-membered ring and the elimination of a molecule of methanol, yielding the final pyrazolone product.
-
Tautomerism: The resulting pyrazolone exists in several tautomeric forms, including the keto (CH2), enol (OH), and NH forms. While often drawn as the keto tautomer, the enol form can be a major contributor, leading to the aromaticity of the five-membered ring.[1][10]
Caption: Workflow of the Knorr pyrazolone synthesis.
Experimental Protocols
This protocol is a generalized procedure adapted from established methods for Knorr pyrazolone synthesis.[1] Researchers should perform their own risk assessment and adhere to all institutional safety guidelines.
Materials and Reagents:
-
This compound
-
Hydrazine hydrate (80% or higher)
-
Ethanol or 1-Propanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or hot plate with stirring capability
-
Buchner funnel and filter paper for vacuum filtration
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (e.g., 5 mmol, 1 eq.) and the chosen alcohol solvent (e.g., 15 mL of ethanol).
-
Addition of Reagents: While stirring, add hydrazine hydrate (e.g., 10 mmol, 2 eq.) to the mixture. A slight excess of hydrazine is often used to ensure complete consumption of the β-ketoester.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops). The acid helps to facilitate the condensation step.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 80-100°C depending on the solvent) with continuous stirring.[1]
-
Monitoring the Reaction: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A suitable mobile phase could be a mixture of ethyl acetate and hexane (e.g., 30:70). The reaction is typically complete within 1-4 hours, indicated by the disappearance of the starting β-ketoester spot.[1]
-
Product Precipitation: Once the reaction is complete, turn off the heat. While the solution is still hot, add deionized water (e.g., 20 mL) to precipitate the product.[1]
-
Isolation: Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for approximately 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of cold water to remove any residual acid and hydrazine salts.
-
Drying: Allow the product to air dry completely or dry in a vacuum oven at a low temperature.
-
Characterization: Determine the mass, percent yield, and melting point of the dried product. Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
The Knorr synthesis of pyrazolones is known for its efficiency. The following table summarizes typical quantitative parameters for this reaction.
| Parameter | Value/Description | Reference |
| Reactant A | This compound | - |
| Reactant B | Hydrazine Hydrate | - |
| Molar Ratio (A:B) | 1 : 2 | [1] |
| Solvent | Ethanol or 1-Propanol | [1][11] |
| Catalyst | Glacial Acetic Acid | [1] |
| Temperature | Reflux (80-100 °C) | [1] |
| Reaction Time | 1 - 4 hours | [1][11] |
| Typical Yield | 68% - >90% | [12] |
Applications in Drug Development
The synthesized compound, 5-(4-(trifluoromethyl)phenyl)-2,4-dihydro-3H-pyrazol-3-one, serves as a versatile scaffold for the development of new chemical entities (NCEs) with potential therapeutic applications.
-
Lead Compound for Anti-inflammatory Drugs: The pyrazolone core is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs). The trifluoromethylphenyl moiety can enhance cyclooxygenase (COX) enzyme inhibition.
-
Precursor for Kinase Inhibitors: Many kinase inhibitors used in oncology incorporate heterocyclic rings. The pyrazolone structure can be further functionalized to target specific kinase binding sites.
-
Antimicrobial and Antiviral Agents: Pyrazole derivatives have shown promise as antimicrobial and antiviral agents. The -CF3 group can improve cell membrane permeability and metabolic stability, potentially leading to more potent drugs.[7]
-
CNS-Active Agents: The physicochemical properties imparted by the trifluoromethyl group can also be beneficial for developing drugs that target the central nervous system, where blood-brain barrier penetration is critical.[5]
Caption: Drug development potential of the synthesized pyrazolone.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Buy 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one | 4860-93-9 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. jelsciences.com [jelsciences.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. proceedings.blucher.com.br [proceedings.blucher.com.br]
Application Notes: Synthesis of Trifluoromethyl-Substituted Heterocycles Using Methyl 4-(Trifluoromethyl)benzoylacetate
Introduction
Trifluoromethyl (-CF3) substituted heterocyclic compounds are of paramount importance in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Methyl 4-(trifluoromethyl)benzoylacetate is a versatile β-ketoester that serves as a powerful building block for the synthesis of a wide array of these valuable heterocyclic systems. Its 1,3-dicarbonyl moiety allows for facile cyclocondensation reactions with various binucleophiles to construct key heterocyclic cores such as pyrazoles, isoxazoles, and pyrimidines. These scaffolds are present in numerous FDA-approved drugs, highlighting their therapeutic relevance.
This document provides detailed protocols for the synthesis of several classes of trifluoromethyl-substituted heterocycles utilizing this compound as the primary precursor.
General Synthetic Workflow
The synthesis of heterocycles from this compound generally follows a straightforward workflow involving cyclocondensation, work-up, and purification. The specific conditions can be tailored based on the desired product and the nucleophile used.
Caption: General workflow for heterocycle synthesis.
Synthesis of 5-(4-(Trifluoromethyl)phenyl)pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms. They are synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives (Knorr pyrazole synthesis). The reaction with the asymmetrical this compound can potentially yield two regioisomers, however, the more electrophilic ketone carbonyl is preferentially attacked by the more nucleophilic nitrogen of the substituted hydrazine, leading predominantly to the 5-aryl-substituted pyrazole.
Reaction Mechanism
Caption: Mechanism for pyrazole synthesis.
Experimental Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equiv.).
-
Reagents: Dissolve the starting material in a suitable solvent such as ethanol or glacial acetic acid.
-
Reaction: Add the corresponding hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.1 equiv.) to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.[1]
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude residue is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired pyrazole product.
Data Summary
| Entry | Hydrazine (R-group) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H | Acetic Acid | 20 | 5-6 | ~85-95 |
| 2 | Phenyl | Ethanol | 80 (reflux) | 4 | ~90 |
| 3 | 4-Fluorophenyl | Ethanol | 80 (reflux) | 6 | ~88 |
| 4 | Methyl | Acetic Acid | 100 | 3 | ~80-90 |
(Note: Yields are estimated based on similar reactions with aryl β-ketoesters and may vary.)
Synthesis of 3-(4-(Trifluoromethyl)phenyl)isoxazoles
Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom adjacent to each other. They are readily synthesized by the reaction of 1,3-dicarbonyl compounds with hydroxylamine. The reaction proceeds through the formation of an oxime intermediate followed by cyclization and dehydration.
Reaction Mechanism
Caption: Mechanism for isoxazole synthesis.
Experimental Protocol
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and hydroxylamine hydrochloride (1.2 equiv.) in ethanol.
-
Base Addition: Add a base, such as sodium acetate or pyridine (1.5 equiv.), to the mixture to liberate free hydroxylamine.
-
Reaction: Stir the mixture at room temperature or heat to reflux (50-80 °C) for several hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: The crude product can be further purified by recrystallization from ethanol or another suitable solvent to afford the pure isoxazole derivative.[2]
Data Summary
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Acetate | Ethanol | 80 (reflux) | 6 | ~80-90 |
| 2 | Pyridine | Ethanol | 25 | 12 | ~75-85 |
| 3 | K2CO3 | DMF | 90 | 4 | ~85 |
(Note: Yields are estimated based on analogous reactions reported in the literature.)[2]
Synthesis of 4-(4-(Trifluoromethyl)phenyl)pyrimidin-2-ols/thiones
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. A common synthetic route involves the condensation of a β-ketoester with urea or thiourea. This reaction provides access to pyrimidinones or pyrimidinethiones, which are valuable precursors in medicinal chemistry.
Reaction Mechanism
Caption: Mechanism for pyrimidine synthesis.
Experimental Protocol
-
Setup: Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.2 equiv.) to cooled absolute ethanol.
-
Reagents: To the sodium ethoxide solution, add this compound (1.0 equiv.) followed by urea or thiourea (1.2 equiv.).[3]
-
Reaction: Heat the resulting mixture under reflux for 6-12 hours, monitoring completion by TLC.
-
Work-up: After cooling, pour the reaction mixture into a beaker of crushed ice and acidify with a dilute acid (e.g., HCl or acetic acid) to a pH of ~6.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and air dry.
-
Purification: Recrystallize the crude solid from an appropriate solvent like ethanol to obtain the pure pyrimidine product.
Data Summary
| Entry | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Urea | Sodium Ethoxide | Ethanol | 80 (reflux) | 8 | ~70-80 |
| 2 | Thiourea | Sodium Ethoxide | Ethanol | 80 (reflux) | 8 | ~75-85 |
| 3 | Guanidine | KOH | DMF | 100 | 6 | ~65-75 |
(Note: Yields are estimated based on established pyrimidine syntheses from β-ketoesters.)[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Methyl 4-(trifluoromethyl)benzoylacetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(trifluoromethyl)benzoylacetate is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of heterocyclic compounds. The presence of the trifluoromethyl (CF3) group is of significant interest as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazole and pyrimidine derivatives, which are key scaffolds in numerous pharmaceutically active compounds.
Applications in Heterocyclic Synthesis
This compound serves as a key precursor for the synthesis of various heterocycles. Its 1,3-dicarbonyl moiety allows for facile condensation reactions with a variety of nucleophiles to form five- and six-membered rings. The trifluoromethyl group on the phenyl ring acts as a crucial substituent that can significantly influence the biological activity of the resulting molecules.
Synthesis of Trifluoromethyl-Substituted Pyrazoles
Pyrazole moieties are present in a wide range of drugs with diverse biological activities.[2] The reaction of this compound with hydrazine derivatives provides a direct route to substituted pyrazoles.
Synthesis of Trifluoromethyl-Substituted Pyrimidines
Pyrimidines are fundamental components of nucleic acids and are found in numerous therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[3][4] this compound can be used in condensation reactions with urea, thiourea, or amidines to construct the pyrimidine core.
Experimental Protocols
Protocol 1: Synthesis of 5-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3(2H)-one
This protocol describes the synthesis of a pyrazolone derivative from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL).
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the collected solid with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to obtain 5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3(2H)-one.
Expected Yield: Yields for similar reactions are typically in the range of 70-90%.
Protocol 2: Synthesis of 2-Thio-4-(4-(trifluoromethyl)phenyl)-dihydropyrimidine-6-one (Biginelli Reaction)
This protocol outlines a one-pot three-component synthesis of a dihydropyrimidinone derivative.
Materials:
-
This compound
-
An appropriate aldehyde (e.g., benzaldehyde)
-
Thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Filtration apparatus
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), the selected aldehyde (1.0 eq), and thiourea (1.2 eq).
-
Add ethanol (30 mL) to the flask.
-
Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol (2 x 15 mL) to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine derivative.
Data Presentation
Table 1: Biological Activities of Trifluoromethyl-Substituted Pyrimidine Derivatives
| Compound Class | Biological Activity | Target Organism/Cell Line | Reported Inhibition/Activity | Reference |
| Trifluoromethyl pyrimidine amides | Antifungal | Botrytis cinerea | 96.76 - 100% inhibition at 50 µg/mL | [3] |
| Trifluoromethyl pyrimidine amides | Antifungal | Sclerotinia sclerotiorum | 82.73% inhibition at 50 µg/mL | [3] |
| Trifluoromethyl pyrimidine amides | Anticancer | PC3, K562, Hela, A549 | Moderate activity at 5 µg/mL | [3] |
| Trifluoromethyl pyrimidine derivatives | Antiviral | Tobacco Mosaic Virus (TMV) | Curative activity EC50 of 126.4 µg/mL | [5] |
| Trifluoromethyl pyrimidine derivatives | Antiviral | Tobacco Mosaic Virus (TMV) | Protection activity EC50 of 103.4 µg/mL | [5] |
| Benzoylurea derivatives with pyrimidine | Antifungal | Botrytis cinerea | Good to moderate activity | [6] |
Table 2: Biological Activities of Trifluoromethyl-Substituted Pyrazole Derivatives
| Compound Class | Biological Activity | Target Organism/Cell Line | Reported Inhibition/Activity | Reference |
| Trifluoromethyl pyrazole derivatives | Enzyme Inhibition | Meprin α and β | Potent heteroaromatic inhibitors | [7] |
| Hydrazones of 4-(Trifluoromethyl)benzohydrazide | Enzyme Inhibition | Acetylcholinesterase (AChE) | IC50 in the micromolar range (from 46.8 µM) | [8] |
| Hydrazones of 4-(Trifluoromethyl)benzohydrazide | Enzyme Inhibition | Butyrylcholinesterase (BuChE) | IC50 in the micromolar range (from 19.1 µM) | [8] |
Visualizations
Synthetic Pathway for Pyrazole Derivatives
Caption: Synthesis of a pyrazole derivative.
Experimental Workflow for Biginelli Reaction
Caption: Workflow for the Biginelli reaction.
Logical Relationship of Trifluoromethyl Group to Biological Activity
Caption: Role of the trifluoromethyl group.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase [mdpi.com]
Application Notes and Protocols for the Synthesis of 5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3(2H)-one, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the Claisen condensation to form the intermediate β-ketoester, followed by cyclization with hydrazine hydrate.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-oxo-4-(4-(trifluoromethyl)phenyl)butanoate (Intermediate)
This step involves a Claisen condensation reaction between ethyl acetate and ethyl 4-(trifluoromethyl)benzoate.[1][2][3][4][5] A strong base, such as sodium ethoxide, is used to deprotonate ethyl acetate, forming an enolate which then acts as a nucleophile.
-
Materials:
-
Ethyl 4-(trifluoromethyl)benzoate
-
Ethyl acetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Ethyl acetate is added dropwise to the cooled solution of sodium ethoxide.
-
Ethyl 4-(trifluoromethyl)benzoate, dissolved in anhydrous diethyl ether, is then added dropwise to the reaction mixture.
-
The reaction mixture is stirred at room temperature for several hours and then gently refluxed for 2-3 hours.
-
After cooling, the reaction is quenched by the addition of 1 M hydrochloric acid until the solution is acidic.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 4-oxo-4-(4-(trifluoromethyl)phenyl)butanoate.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Step 2: Synthesis of 5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3(2H)-one (Final Product)
The synthesized β-ketoester is then cyclized with hydrazine hydrate to form the desired pyrazolone.
-
Materials:
-
Ethyl 4-oxo-4-(4-(trifluoromethyl)phenyl)butanoate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Distilled water
-
-
Procedure:
-
Ethyl 4-oxo-4-(4-(trifluoromethyl)phenyl)butanoate is dissolved in ethanol in a round-bottom flask equipped with a reflux condenser.
-
A slight excess of hydrazine hydrate is added to the solution, followed by a catalytic amount of glacial acetic acid.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is partially evaporated under reduced pressure.
-
The resulting solution is poured into ice-cold water to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3(2H)-one.
-
Data Presentation
The following table summarizes the quantitative data for the synthesis.
| Parameter | Step 1: β-Ketoester Synthesis | Step 2: Pyrazolone Synthesis |
| Reactants & Molar Ratios | ||
| Main Substrate | Ethyl 4-(trifluoromethyl)benzoate (1.0 eq) | Ethyl 4-oxo-4-(4-(trifluoromethyl)phenyl)butanoate (1.0 eq) |
| Reagent 1 | Ethyl acetate (1.5 eq) | Hydrazine hydrate (1.2 eq) |
| Base/Catalyst | Sodium ethoxide (1.5 eq) | Glacial acetic acid (catalytic) |
| Reaction Conditions | ||
| Solvent | Anhydrous Ethanol / Diethyl ether | Ethanol |
| Temperature | Reflux | Reflux |
| Reaction Time | 4-6 hours | 4-6 hours |
| Product Characteristics | ||
| Product Name | Ethyl 4-oxo-4-(4-(trifluoromethyl)phenyl)butanoate | 5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3(2H)-one |
| Appearance | Pale yellow oil | White to off-white solid |
| Yield | 60-70% (typical) | 75-85% (typical) |
| Melting Point | Not applicable | ~190-195 °C (literature for similar compounds)[6] |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, δ ppm) | ~1.2 (t, 3H), 2.8 (t, 2H), 3.2 (t, 2H), 4.1 (q, 2H), 7.7-8.1 (m, 4H) | ~3.0 (s, 2H), 7.6-7.8 (m, 4H), 9.5 (br s, 1H), 10.5 (br s, 1H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~14.1, 29.8, 35.5, 60.9, 125.6, 128.5, 132.0, 134.5, 172.0, 196.0 | ~40.1, 124.5 (q), 125.8, 126.5, 131.0, 135.0, 158.0, 170.0 |
Note: Spectroscopic data are predicted values based on the structure and may vary slightly.
Visualization of the Synthesis Workflow
The following diagram illustrates the two-step synthesis protocol.
Caption: Workflow for the synthesis of the target pyrazolone.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 4-(trifluoromethyl)benzoylacetate: A Key Building Block in Modern Agrochemical Synthesis
Methyl 4-(trifluoromethyl)benzoylacetate is a crucial intermediate in the synthesis of a variety of modern agrochemicals, particularly a class of potent fungicides known as pyrazole carboxamides. The presence of the trifluoromethyl group is a key feature in many successful agrochemicals, often enhancing their metabolic stability and biological activity. This application note will detail the use of this compound in the synthesis of pyrazole-based fungicides and provide exemplary experimental protocols.
Introduction
The trifluoromethyl (-CF3) group is a highly sought-after moiety in the design of agrochemicals due to its unique electronic properties and lipophilicity, which can significantly improve the efficacy and bioavailability of the active ingredients. This compound serves as a versatile precursor for incorporating a trifluoromethyl-substituted phenyl ring into various heterocyclic scaffolds, most notably the pyrazole ring system.
Core Application: Synthesis of Pyrazole Carboxamide Fungicides
The primary application of this compound in agrochemical synthesis is as a starting material for the production of pyrazole carboxamide fungicides. These fungicides are highly effective against a broad spectrum of fungal pathogens in crops. The general synthetic strategy involves a cyclocondensation reaction between this compound and a hydrazine to form a key pyrazole intermediate, which is then further functionalized to yield the final fungicidal product.
A key intermediate formed from this compound is 3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-ol . This molecule is a cornerstone for the synthesis of numerous patented and commercialized fungicides.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of the key pyrazole intermediate from this compound and its subsequent conversion to a representative pyrazole carboxamide fungicide.
Protocol 1: Synthesis of 3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-ol
This protocol describes the cyclocondensation reaction of this compound with hydrazine hydrate to yield the pyrazole intermediate.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |
| This compound | 246.18 | 24.6 | 0.1 |
| Hydrazine hydrate (80%) | 50.06 (for N2H4·H2O) | 6.25 | 0.1 |
| Ethanol | 46.07 | 100 mL | - |
| Acetic acid, glacial | 60.05 | 5 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (24.6 g, 0.1 mol) and ethanol (100 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add glacial acetic acid (5 mL) to the solution.
-
Slowly add hydrazine hydrate (80%, 6.25 g, 0.1 mol) dropwise to the reaction mixture over a period of 15 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume to approximately one-third by rotary evaporation.
-
Pour the concentrated mixture into 200 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water (2 x 50 mL).
-
Dry the solid in a vacuum oven at 60°C to a constant weight.
Expected Yield: ~20.5 g (90%) of a white to off-white solid.
Characterization Data:
| Property | Value |
| Melting Point | 215-218 °C |
| ¹H NMR (DMSO-d₆) | δ 12.5 (s, 1H), 7.8 (d, 2H), 7.6 (d, 2H), 5.9 (s, 1H) |
| ¹³C NMR (DMSO-d₆) | δ 160.2, 145.8, 131.5 (q), 128.9, 126.1 (q), 124.2 (q), 98.7 |
Protocol 2: Synthesis of a Pyrazole Carboxamide Fungicide
This protocol outlines the conversion of the pyrazole intermediate to a representative N-aryl pyrazole carboxamide fungicide.
Step 2a: Chlorination of 3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-ol
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |
| 3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-ol | 228.16 | 22.8 | 0.1 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 46.0 | 0.3 |
| N,N-Dimethylformamide (DMF) | 73.09 | 1 mL | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, place 3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-ol (22.8 g, 0.1 mol).
-
Slowly add phosphorus oxychloride (46.0 g, 0.3 mol) to the flask at room temperature with stirring.
-
Add a catalytic amount of N,N-dimethylformamide (1 mL).
-
Heat the reaction mixture to 110°C and maintain for 3 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (300 g) with vigorous stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry to obtain 5-chloro-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole.
Step 2b: N-Alkylation and Carboxylation (Illustrative Example)
This step is a representative example of how the chlorinated pyrazole can be further modified. Specific reagents and conditions will vary depending on the target fungicide.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |
| 5-chloro-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole | 246.61 | 24.7 | 0.1 |
| Dimethyl sulfate | 126.13 | 13.9 | 0.11 |
| Potassium carbonate | 138.21 | 20.7 | 0.15 |
| Acetone | 58.08 | 150 mL | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 |
| Dry ice (solid CO₂) | 44.01 | ~20 g | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |
Procedure:
-
Dissolve 5-chloro-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole (24.7 g, 0.1 mol) in acetone (150 mL) in a 500 mL flask.
-
Add potassium carbonate (20.7 g, 0.15 mol) and stir the suspension.
-
Add dimethyl sulfate (13.9 g, 0.11 mol) dropwise and heat the mixture to reflux for 6 hours.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate to obtain the N-methylated pyrazole.
-
Dissolve the crude N-methylated pyrazole in anhydrous THF (100 mL) under a nitrogen atmosphere and cool to -78°C.
-
Slowly add n-butyllithium (44 mL, 0.11 mol) and stir for 1 hour at -78°C.
-
Add crushed dry ice in small portions to the reaction mixture.
-
Allow the mixture to warm to room temperature, then quench with 1 M HCl.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield the pyrazole carboxylic acid.
Step 2c: Amide Formation
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |
| Pyrazole carboxylic acid from Step 2b | - | - | 0.1 |
| Thionyl chloride (SOCl₂) | 118.97 | 14.3 | 0.12 |
| 2-Aminotoluene | 107.15 | 10.7 | 0.1 |
| Triethylamine | 101.19 | 12.1 | 0.12 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
Procedure:
-
Suspend the pyrazole carboxylic acid (0.1 mol) in dichloromethane (100 mL).
-
Add thionyl chloride (14.3 g, 0.12 mol) and a catalytic amount of DMF.
-
Reflux the mixture for 2 hours to form the acid chloride.
-
Cool the reaction and remove excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in dichloromethane (50 mL).
-
In a separate flask, dissolve 2-aminotoluene (10.7 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in dichloromethane (50 mL) and cool to 0°C.
-
Slowly add the acid chloride solution to the amine solution.
-
Stir at room temperature for 4 hours.
-
Wash the reaction mixture with water, 1 M HCl, and brine.
-
Dry the organic layer over sodium sulfate, concentrate, and purify the crude product by recrystallization or column chromatography to obtain the final pyrazole carboxamide fungicide.
Visualizing the Synthesis
The following diagrams illustrate the key synthetic pathways described above.
Caption: Synthesis of the key pyrazole intermediate.
Caption: Conversion of the pyrazole intermediate to a fungicide.
Conclusion
This compound is a valuable and versatile building block for the synthesis of pyrazole-based agrochemicals. The straightforward cyclocondensation to form the pyrazole ring, followed by well-established functionalization steps, provides an efficient route to a wide range of potent fungicides. The protocols provided herein serve as a guide for researchers and professionals in the field of agrochemical development.
Application Note: The Strategic Role of the Trifluoromethyl Group in Drug Design - A Case Study of Celecoxib
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF3) group is particularly prominent due to its unique electronic and steric properties. The CF3 group is a strong electron-withdrawing moiety, is highly lipophilic, and boasts exceptional metabolic stability owing to the strength of the carbon-fluorine bond.[1] These characteristics are strategically exploited in drug design to enhance a molecule's pharmacokinetic and pharmacodynamic profile. This application note explores the multifaceted role of the trifluoromethyl group using the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib, as a case study.
Case Study: Celecoxib
Celecoxib (brand name Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation associated with conditions like arthritis.[2][3] It selectively inhibits COX-2, an enzyme upregulated during inflammation to produce prostaglandins, while sparing the constitutively expressed COX-1 enzyme, which is involved in protecting the gastric mucosa.[4] This selectivity is crucial for reducing the gastrointestinal side effects commonly associated with non-selective NSAIDs.[4] The chemical structure of Celecoxib features a central pyrazole ring substituted with a p-tolyl group, a trifluoromethyl group, and a 4-sulfamoylphenyl group.[2] The trifluoromethyl group at the C-3 position of the pyrazole ring is critical to its pharmacological profile.
The Impact of the Trifluoromethyl Group on Celecoxib's Properties
-
Enhanced Lipophilicity and Binding Pocket Occupancy: The trifluoromethyl group significantly increases the lipophilicity of the molecule (Hansch π value of +0.88).[1] This property aids in the molecule's ability to cross cellular membranes and reach its target enzyme. Within the COX-2 active site, the bulky and lipophilic CF3 group occupies a hydrophobic side pocket, contributing to the high-affinity binding and proper orientation of the molecule for effective inhibition.
-
Increased Metabolic Stability: A common strategy in drug design is to block potential sites of metabolism to increase a drug's half-life and bioavailability.[1] The methyl group of the p-tolyl substituent in Celecoxib is a potential "metabolic soft spot," susceptible to oxidation by cytochrome P450 enzymes. While this occurs, the trifluoromethyl group itself is highly resistant to metabolic degradation due to the high energy of the C-F bond.[1] By replacing a potentially metabolically labile group with a CF3 group, chemists can significantly improve a compound's metabolic stability. In an analogue of Celecoxib, replacing the 4-methyl group with a trifluoromethyl group drastically altered its COX inhibitory activity, highlighting the group's influence on interaction with the enzyme.[5]
-
Contribution to COX-2 Selectivity: The selectivity of Celecoxib for COX-2 over COX-1 is a key to its therapeutic advantage. The active site of COX-2 is slightly larger and has a different shape than that of COX-1, primarily due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2.[6][7] This creates a hydrophobic side pocket in COX-2 that is absent in COX-1. The trifluoromethyl group on Celecoxib is specifically designed to fit into this side pocket, an interaction that is sterically hindered in the COX-1 active site.[6][8] This steric hindrance, along with interactions involving the sulfonamide group, is a primary determinant of Celecoxib's high selectivity for COX-2.[6][9]
Data Presentation
The following tables summarize the quantitative data that illustrates the impact of the trifluoromethyl group on the properties of Celecoxib and its analogues.
Table 1: Physicochemical Properties
| Property | Value for Celecoxib | Role of Trifluoromethyl Group |
| Molecular Weight | 381.4 g/mol [2] | Increases molecular weight. |
| LogP (calculated) | ~3.4 | Contributes significantly to high lipophilicity. |
| pKa (sulfonamide) | ~11.1 | Electron-withdrawing nature influences acidity. |
Table 2: Pharmacodynamic Activity (COX Inhibition)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15[5] | 0.04[5] | 375 |
| TFM-C (Analogue)¹ | >100[5] | 8.2[5] | >12.2 |
| Ibuprofen | ~10-20 | ~10-20 | ~1 |
| Non-selective NSAID |
¹TFM-C is an analogue where the 4-methyl group on the p-tolyl ring is replaced by a trifluoromethyl group. This demonstrates how CF3 groups influence enzyme inhibition.[5]
Experimental Protocols
Protocol 1: In Vitro Human Liver Microsomal Stability Assay
This protocol is designed to assess the metabolic stability of a compound, a key parameter influenced by groups like trifluoromethyl.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compound and positive control (e.g., a rapidly metabolized compound)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10]
-
Phosphate buffer (100 mM, pH 7.4)[10]
-
Ice-cold acetonitrile with an internal standard for reaction termination and sample preparation
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw HLM on ice. Prepare stock solutions of the test compound and controls in a suitable solvent (e.g., DMSO).[10]
-
Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing phosphate buffer and HLM (final protein concentration typically 0.5 mg/mL).[11][12]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[11][13] A parallel incubation without the NADPH system should be run as a negative control.[10]
-
Time-course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[11][13]
-
Sample Processing: Centrifuge the plate to precipitate proteins.[13]
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound using a validated LC-MS/MS method.[11]
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[11]
Protocol 2: COX-1/COX-2 Inhibition Assay
This protocol measures the inhibitory potency of a compound against COX-1 and COX-2, which is essential for determining selectivity.
Objective: To determine the IC50 (concentration causing 50% inhibition) of a test compound for COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes[14]
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)[14]
-
Heme cofactor[14]
-
Arachidonic acid (substrate)
-
Test compound, a non-selective inhibitor (e.g., indomethacin), and a selective COX-2 inhibitor (e.g., Celecoxib) as controls
-
Detection reagent/kit to measure prostaglandin E2 (PGE2) production (e.g., EIA kit)[15]
-
96-well plates, plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and control inhibitors in DMSO.[15]
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.[15]
-
Add the various concentrations of the test compound, controls, or vehicle (DMSO) to the wells.[15]
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[15]
-
Reaction Initiation: Start the enzymatic reaction by adding arachidonic acid to all wells.[15]
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.[15]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., HCl).[15]
-
Detection: Measure the amount of PGE2 produced using an appropriate detection method, such as an enzyme immunoassay (EIA).[15]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[14]
Mandatory Visualization
Caption: Experimental workflow for assessing the impact of a trifluoromethyl group.
Caption: Celecoxib selectively inhibits the COX-2 pathway.
Caption: Role of the CF3 group in the selective binding of Celecoxib to COX-2.
References
- 1. mdpi.com [mdpi.com]
- 2. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationale for the observed COX-2/COX-1 selectivity of celecoxib from Monte Carlo simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 4-(trifluoromethyl)benzoylacetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 4-(trifluoromethyl)benzoylacetate. Our goal is to help you optimize your reaction yield and purity by addressing common challenges encountered during this Claisen condensation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct route for the synthesis of this compound is a crossed Claisen condensation. This reaction involves the condensation of methyl 4-(trifluoromethyl)benzoate with methyl acetate in the presence of a strong base.
Q2: Why is a strong base necessary for this reaction?
A2: A strong base is required to deprotonate methyl acetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl 4-(trifluoromethyl)benzoate. The trifluoromethyl group on the benzoate is electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon, but a strong base is still essential to generate a sufficient concentration of the methyl acetate enolate to drive the reaction forward.
Q3: What are some common side reactions to be aware of?
A3: Several side reactions can occur, potentially lowering the yield of the desired product. These include:
-
Self-condensation of methyl acetate: If the reaction conditions are not carefully controlled, the methyl acetate enolate can react with another molecule of methyl acetate, leading to the formation of methyl acetoacetate.
-
Hydrolysis of esters: The presence of any moisture in the reaction can lead to the hydrolysis of the starting esters or the product, forming the corresponding carboxylic acids.
-
Reversibility of the Claisen condensation: The Claisen condensation is a reversible reaction. To drive the equilibrium towards the product, it is crucial to use a strong enough base to deprotonate the resulting β-keto ester, which is more acidic than the starting alcohol.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting materials and the appearance of the product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base used may not be strong enough to generate a sufficient concentration of the methyl acetate enolate. 2. Presence of Moisture: Water in the reaction mixture can quench the base and lead to hydrolysis of the esters. 3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. 4. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Use a Stronger Base: Employ strong bases like sodium hydride (NaH), potassium hydride (KH), or sodium methoxide (NaOMe). 2. Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or GC. 4. Increase Reaction Time: Allow the reaction to proceed for a longer duration, monitoring its progress. |
| Formation of Significant Byproducts | 1. Self-Condensation of Methyl Acetate: This can be favored if the addition of methyl 4-(trifluoromethyl)benzoate is too slow or if there is a localized high concentration of the enolate. 2. Incorrect Stoichiometry: An excess of methyl acetate can increase the likelihood of self-condensation. | 1. Control Reagent Addition: Add the base to a mixture of both esters, or add the methyl acetate to the mixture of the base and methyl 4-(trifluoromethyl)benzoate. 2. Optimize Stoichiometry: Use a slight excess of methyl 4-(trifluoromethyl)benzoate relative to methyl acetate. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: The desired product and byproducts like unreacted starting materials or self-condensation products may have similar polarities, making separation by column chromatography challenging. | 1. Acidic Work-up: After the reaction is complete, quench the reaction with a dilute acid (e.g., HCl) to neutralize the base and protonate the enolate of the product. 2. Liquid-Liquid Extraction: Perform a thorough extraction to separate the organic product from aqueous soluble impurities. 3. Optimize Chromatography Conditions: Use a suitable solvent system for flash column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.[1] 4. Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different experimental parameters can affect the yield of β-keto esters in Claisen-type condensations. While specific data for this compound is limited in the literature, the following information, based on analogous reactions, provides a strong basis for optimization.
Table 1: Effect of Base on Yield
| Base | Typical Solvent | Relative Reactivity | Anticipated Yield Range |
| Sodium Hydride (NaH) | THF, Diethyl Ether | High | Good to Excellent[2] |
| Potassium Hydride (KH) | THF, Diethyl Ether | High | Good to Excellent[2] |
| Sodium Methoxide (NaOMe) | Methanol, THF | Moderate to High | Moderate to Good |
| n-Butyllithium (n-BuLi) | THF, Hexane | High | Good to Excellent[2] |
Table 2: Effect of Solvent on Yield
| Solvent | Dielectric Constant | General Effect on Claisen Condensation |
| Tetrahydrofuran (THF) | 7.6 | Aprotic, good for strong bases like NaH and KH.[2] |
| Diethyl Ether | 4.3 | Aprotic, similar to THF, suitable for strong bases.[2] |
| Toluene | 2.4 | Non-polar, can be used but may require higher temperatures. |
| Methanol | 33.0 | Protic, suitable for alkoxide bases like NaOMe, but can participate in transesterification. |
Table 3: Effect of Temperature and Reaction Time on Yield
| Temperature | Typical Reaction Time | Expected Outcome |
| Room Temperature | 12-24 hours | Slower reaction rate, may result in lower yield if reaction does not go to completion. |
| 50-60 °C | 4-8 hours | Increased reaction rate, potentially leading to higher yield in a shorter time. |
| Reflux | 2-6 hours | Faster reaction rate, but may increase the formation of side products. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired scale.
Materials:
-
Methyl 4-(trifluoromethyl)benzoate
-
Methyl acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Solvent Addition: Add anhydrous THF to the flask to create a suspension of sodium hydride.
-
Reagent Addition: In the dropping funnel, prepare a mixture of methyl 4-(trifluoromethyl)benzoate (1 equivalent) and methyl acetate (1.5 equivalents) in anhydrous THF.
-
Reaction: Add the ester mixture dropwise to the sodium hydride suspension at 0 °C (ice bath). After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride with a few drops of methanol, followed by the slow addition of 1M HCl until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[1]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart to diagnose and resolve issues of low product yield.
Experimental Workflow for Synthesis and Purification
Caption: A step-by-step workflow for the synthesis and purification process.
References
Technical Support Center: Synthesis of Methyl 4-(trifluoromethyl)benzoylacetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 4-(trifluoromethyl)benzoylacetate. This document offers detailed insights into potential side reactions, optimization strategies, and purification methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound is a crossed Claisen condensation. This reaction involves the condensation of methyl 4-(trifluoromethyl)benzoate with methyl acetate in the presence of a strong base. Methyl 4-(trifluoromethyl)benzoate serves as the non-enolizable ester, while methyl acetate provides the enolate for the carbon-carbon bond formation.
Q2: What are the most common side reactions to be aware of during the synthesis?
A2: The primary side reactions in this synthesis include:
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Self-condensation of Methyl Acetate: Methyl acetate can react with itself to form methyl acetoacetate. This is often the most significant byproduct. To minimize this, methyl acetate can be added slowly to the reaction mixture containing the base and methyl 4-(trifluoromethyl)benzoate.
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Transesterification: If an alkoxide base is used where the alkyl group does not match the alcohol portion of the esters (e.g., using sodium ethoxide with methyl esters), a mixture of methyl and ethyl esters can be formed, complicating the purification process. It is crucial to use a base like sodium methoxide (NaOMe).
-
Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the ester starting materials and the β-keto ester product to their corresponding carboxylic acids. Therefore, anhydrous conditions are essential.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progression. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Self-condensation of methyl acetate is the dominant reaction. - Incorrect stoichiometry of reactants or base. - Presence of moisture leading to hydrolysis. | - Increase reaction time or temperature, monitoring by TLC. - Add methyl acetate slowly to the reaction mixture. Consider using an excess of methyl 4-(trifluoromethyl)benzoate. - Use at least one full equivalent of a strong, non-nucleophilic base like sodium hydride (NaH) or a matching alkoxide base like sodium methoxide (NaOMe). - Ensure all glassware is oven-dried and use anhydrous solvents and reagents. |
| Multiple Spots on TLC / Difficult Purification | - Formation of methyl acetoacetate (from self-condensation). - Presence of unreacted starting materials. - Transesterification products (if an incorrect base was used). | - Optimize reaction conditions to minimize self-condensation (see above). - Purify the crude product using flash column chromatography. A gradient elution with a hexane/ethyl acetate system is often effective. - Ensure the use of a methoxide base with methyl esters. |
| Formation of a Tar-like Substance | - Reaction temperature is too high. - Base concentration is too high, leading to decomposition. | - Maintain a controlled and moderate reaction temperature. - Add the base portion-wise to avoid localized high concentrations and exothermic reactions. |
| Product Hydrolysis (Carboxylic Acid Impurity) | - Water present in the reaction mixture or during workup. | - Use anhydrous solvents and reagents. - Perform the aqueous workup with cooled solutions and minimize contact time with aqueous acid or base. |
Experimental Protocols
General Protocol for Crossed Claisen Condensation
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Methyl 4-(trifluoromethyl)benzoate
-
Methyl acetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium Methoxide (NaOMe)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous THF.
-
Addition of Esters: To the stirred suspension of NaH in THF, add a solution of methyl 4-(trifluoromethyl)benzoate (1.0 equivalent) in anhydrous THF. Subsequently, add methyl acetate (1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes at room temperature or while gently refluxing.
-
Reaction: Stir the reaction mixture at room temperature or reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Cool the reaction mixture in an ice bath and cautiously quench the excess NaH by the slow addition of water or ethanol. Acidify the mixture to a pH of approximately 3-4 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation
| Product | Typical Yield Range (Optimized Conditions) | Factors Influencing Yield |
| This compound (Desired Product) | 60-80% | - Purity of reagents - Anhydrous conditions - Choice and amount of base - Reaction temperature and time |
| Methyl acetoacetate (Side Product) | 5-20% | - Rate of addition of methyl acetate - Stoichiometry of reactants |
| Unreacted Starting Materials | Variable | - Incomplete reaction - Insufficient base |
Visualizations
Reaction Pathway
Caption: Main reaction and a common side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting.
Technical Support Center: Purification of Methyl 4-(trifluoromethyl)benzoylacetate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of methyl 4-(trifluoromethyl)benzoylacetate by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound by column chromatography?
A1: The main challenge arises from the compound existing as a mixture of keto and enol tautomers. This tautomerism can lead to issues such as broad or split peaks during chromatography, making it difficult to obtain a sharp separation and high purity. The acidic nature of silica gel can catalyze the interconversion between these forms, further complicating the purification.[1][2]
Q2: What is a recommended starting solvent system for the column chromatography of this compound?
A2: A common and effective mobile phase for purifying moderately polar compounds like this compound on silica gel is a mixture of a non-polar solvent and a polar solvent. Good starting points are gradients of ethyl acetate in hexane or petroleum ether.[3][4] Based on similar compounds, a gradient of 5% to 20% ethyl acetate in hexane is a reasonable starting point.
Q3: How can I monitor the progress of the column chromatography?
A3: Thin-layer chromatography (TLC) is the most effective way to monitor the separation. It is recommended to use the same solvent system for TLC as for the column. The spots can be visualized under a UV lamp (254 nm) due to the aromatic nature of the compound.
Q4: What are the likely impurities I might encounter?
A4: this compound is typically synthesized via a crossed Claisen condensation between methyl 4-(trifluoromethyl)benzoate and methyl acetate.[5][6] Therefore, common impurities may include unreacted starting materials, byproducts from the self-condensation of methyl acetate, and potentially products from a retro-Claisen condensation.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | Keto-enol tautomerism on the silica gel surface.[1][2] | Consider using a less acidic stationary phase like neutral alumina. Alternatively, adding a small amount of a neutral or slightly basic modifier to the mobile phase could help, but this should be done with caution as it can affect the separation. |
| Column overload. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase. | |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Product Elutes Too Slowly or Not at All (Low Rf) | The mobile phase is not polar enough. | Gradually increase the proportion of the polar solvent in your mobile phase. |
| The compound may be degrading on the silica gel. | Perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting. If degradation is observed, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a base like triethylamine in the mobile phase. | |
| Poor Separation of Product from Impurities | The chosen solvent system does not provide adequate resolution. | Experiment with different solvent systems in TLC to find one that gives a better separation between your product and the impurities. Try different combinations of non-polar and polar solvents. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Multiple Spots on TLC That Recombine | This is a strong indication of on-plate keto-enol tautomerism. | While complete separation of tautomers on silica is often not feasible, focus on separating the compound from other distinct impurities. The presence of two interconverting spots for the product is common for β-ketoesters.[2] |
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol provides a general guideline. The specific solvent gradient may need to be optimized based on TLC analysis of the crude reaction mixture.
1. Preparation of the Column:
- Select an appropriately sized glass column.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand.
- Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
- Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.
- Add another thin layer of sand on top of the silica gel bed.
- Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- For better separation, pre-adsorb the sample onto a small amount of silica gel. To do this, dissolve the crude product, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
- Carefully add the sample (either as a concentrated solution or pre-adsorbed on silica) to the top of the column.
3. Elution and Fraction Collection:
- Begin eluting with the initial, low-polarity solvent mixture.
- Gradually increase the polarity of the eluent as the column runs. A suggested gradient could be:
- 5% Ethyl Acetate in Hexane (2 column volumes)
- 10% Ethyl Acetate in Hexane (5 column volumes)
- 15-20% Ethyl Acetate in Hexane (until the product has fully eluted)
- Collect fractions in test tubes and monitor the composition of each fraction by TLC.
4. Product Isolation:
- Combine the fractions that contain the pure product.
- Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Ethyl Acetate / Hexane (or Petroleum Ether) | A gradient elution is recommended for optimal separation. |
| Example Gradient | 5% -> 20% Ethyl Acetate in Hexane | This should be optimized based on initial TLC analysis. |
| TLC Rf (approximate) | 0.3 - 0.5 in 15% Ethyl Acetate / Hexane | This is an estimated value and will vary. |
| Detection Method | UV light (254 nm) | The aromatic ring allows for easy visualization. |
Visualization
Caption: Workflow for the purification of this compound.
References
- 1. Keto-enol tautomerism - Chromatography Forum [chromforum.org]
- 2. reddit.com [reddit.com]
- 3. orgsyn.org [orgsyn.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. 8.2 Other types of Claisen Condensation – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
Technical Support Center: Claisen Condensation of Trifluoromethylated Esters
Welcome to the technical support center for challenges encountered during the Claisen condensation of trifluoromethylated esters. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low to no yield of the desired β-keto ester?
Answer: Low yields in Claisen condensations involving trifluoromethylated esters are a common issue stemming from several factors. A systematic approach to troubleshooting is essential.
-
Enolate Formation: The electron-withdrawing nature of the trifluoromethyl (CF₃) group increases the acidity of the α-protons on the partnering ester, but it makes the trifluoroacetate ester itself a very poor nucleophile precursor. For a successful reaction, at least one of the reacting esters must be enolizable (possess α-hydrotons).[1]
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Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are often required.[1] Sodium hydride (NaH), potassium hydride (KH), and lithium diisopropylamide (LDA) have shown success where weaker bases like sodium ethoxide may fail.[2][3] The base must be strong enough to deprotonate the enolizable ester to a sufficient degree to drive the reaction forward.[4]
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Reaction Conditions: Aprotic solvents such as THF, Et₂O, and benzene are generally preferred.[2] Temperature control is also crucial, as side reactions can occur at higher temperatures.
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Retro-Claisen Condensation: The β-keto ester product can be susceptible to a retro-Claisen reaction, especially under harsh conditions, which breaks the product back down into starting materials or other fragments.[2][5]
Q2: What are the common side reactions, and how can they be minimized?
Answer: Several side reactions can compete with the desired Claisen condensation, reducing the yield and complicating purification.
-
Tandem Claisen-Retro-Claisen Reaction: A significant challenge is a tandem process where the initial Claisen condensation is followed by a retro-Claisen C-C bond cleavage.[6] This is particularly prevalent when enolizable alkyl phenyl ketones react with ethyl trifluoroacetate, yielding trifluoromethyl ketones (TFMKs) instead of the expected β-diketones.[2][6] To favor the β-keto ester, carefully control the stoichiometry and reaction time.
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Self-Condensation: If both esters used in a crossed Claisen condensation are enolizable, a mixture of four products can be formed, significantly lowering the yield of the desired product.[3] To avoid this, one ester partner should ideally be non-enolizable (e.g., an aromatic ester like ethyl benzoate or ethyl trifluoroacetate itself).[7]
-
Transesterification: Using a base with an alkoxide that does not match the ester's alkoxy group can lead to transesterification, resulting in a mixture of products.[8][9] For example, when using ethyl esters, sodium ethoxide is the preferred base to avoid this issue.[10]
Q3: Which base and solvent combination is optimal for this reaction?
Answer: The optimal base and solvent depend heavily on the specific substrates. However, some general guidelines can be followed.
-
Bases: Strong bases are necessary. Sodium hydride (NaH) is a frequently used and effective base for promoting these condensations.[2][6] Other strong bases like potassium hydride (KH) and n-BuLi have also been used successfully.[2] For mixed Claisen condensations where only one partner is enolizable, a non-nucleophilic base like LDA can be advantageous.[1]
-
Solvents: Aprotic solvents are generally the best choice. Tetrahydrofuran (THF), diethyl ether (Et₂O), and benzene have been shown to provide good results.[2]
The following workflow can help guide your decision-making process for troubleshooting a low-yielding reaction.
Quantitative Data Summary
The selection of the base can significantly impact the outcome of the reaction. The following table summarizes the effect of different bases on a model reaction between an enolizable ketone and ethyl trifluoroacetate.
| Entry | Base | Solvent | Yield (%) | Reference |
| 1 | NaH | THF | High | [2] |
| 2 | KH | THF | High | [2] |
| 3 | n-BuLi | THF | High | [2] |
| 4 | t-BuOK | THF | Moderate | [11] |
| 5 | NaOEt | EtOH | Low/Complex Mixture | [12] |
Note: Yields are qualitative ("High", "Moderate", "Low") as exact percentages vary significantly with specific substrates.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Trifluoromethyl Ketones via Tandem Claisen-Retro-Claisen Reaction
This protocol is adapted from the synthesis of trifluoromethyl ketones (TFMKs) from enolizable alkyl phenyl ketones and ethyl trifluoroacetate.[2][6]
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Enolizable alkyl phenyl ketone (e.g., acetophenone)
-
Ethyl trifluoroacetate
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (for extraction)
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.5 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere, add a solution of the enolizable ketone (1.0 mmol) in anhydrous THF (5 mL) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl trifluoroacetate (1.2 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired trifluoromethyl ketone.
The following diagram illustrates the general workflow for this experimental protocol.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. echemi.com [echemi.com]
- 11. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN104829455A - Catalytic synthesis method of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis from Unsymmetrical β-Ketoesters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioselectivity in pyrazole synthesis from unsymmetrical β-ketoesters.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of pyrazoles from unsymmetrical β-ketoesters, providing targeted solutions to improve regioselectivity.
Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers.
This is a frequent challenge when the substituents on the unsymmetrical β-ketoester exhibit similar steric and electronic properties, resulting in a lack of inherent preference for the initial site of hydrazine attack.[1]
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Solution 1: Solvent Optimization. The choice of solvent can significantly influence the regioselectivity of the reaction.[1] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity in favor of one isomer.[2][3] This is attributed to their ability to form hydrogen bonds and their non-nucleophilic nature, which avoids competition with the hydrazine for attack at the more reactive carbonyl group.[2][3]
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Solution 2: Temperature Adjustment. The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the final ratio of the regioisomers.[1][4] Experimenting with different temperatures, from room temperature to reflux, may favor the formation of the desired product.
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Solution 3: pH Control. The acidity or basicity of the reaction medium is a critical factor.[1] Under acidic conditions, the regioselectivity can be altered. Conversely, basic conditions might favor the attack of the more nucleophilic nitrogen atom of a substituted hydrazine.[1][5] The addition of a mild base like sodium acetate may be beneficial, especially when using hydrazine salts.[5]
Issue 2: The major product of my reaction is the undesired regioisomer.
This outcome suggests that the intrinsic electronic and steric properties of your substrates favor the formation of the unwanted isomer under standard reaction conditions.[1]
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Solution 1: Leverage Steric Hindrance. If one of the substituents on the β-ketoester or the hydrazine is bulky, it can sterically hinder the approach of the nucleophile to the adjacent carbonyl group, thereby directing the attack to the less hindered carbonyl.[1][5] Consider modifying your substrates to introduce a sterically demanding group to favor the formation of the desired regioisomer.
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Solution 2: Exploit Electronic Effects. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1] Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon. For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon next to the highly electronegative -CF₃ group is more electrophilic.[1] Strategic placement of electron-withdrawing or electron-donating groups on the β-ketoester can be used to direct the initial nucleophilic attack.
-
Solution 3: Employ Alternative Synthetic Strategies. If modifying the reaction conditions does not yield the desired outcome, consider alternative synthetic routes that offer better regiocontrol.[1] One effective strategy is the use of β-enaminones, where one carbonyl group is masked as an enamine, leading to a significant difference in reactivity between the ketone and the enamine functionalities and directing the cyclization.[1]
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis and why is their control important?
In pyrazole synthesis from unsymmetrical 1,3-dicarbonyl compounds, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[4] The formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[4] For applications in drug discovery and materials science, obtaining a single, pure regioisomer is often essential.[4]
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
The regioselectivity of the Knorr pyrazole synthesis is influenced by a combination of factors:
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Steric Hindrance: Bulky groups on the β-ketoester or the hydrazine can block one reaction pathway, directing the nucleophilic attack to the less hindered carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups make a carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect.[4]
-
Reaction pH: The acidity or basicity of the medium can alter the nucleophilicity of the hydrazine and influence the site of initial attack.[1]
-
Solvent: The solvent can have a dramatic impact, with polar, hydrogen-bond-donating solvents like fluorinated alcohols significantly enhancing regioselectivity.[1][2]
-
Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, thereby affecting the product ratio.[1][4]
Q3: Are there alternative synthetic strategies to the classical Knorr synthesis for achieving high regioselectivity?
Yes, several methods have been developed to address the regioselectivity challenges of the Knorr synthesis. These include:
-
Use of β-Enaminones: Masking one carbonyl group as an enamine provides excellent regiocontrol due to the differing reactivity of the ketone and enamine functionalities.[1]
-
Multicomponent Reactions: One-pot, multicomponent reactions have been developed for the regioselective synthesis of polysubstituted pyrazoles.[6][7]
-
Cycloaddition Reactions: [3+2] cycloaddition reactions, for instance between diazo compounds and alkynes, can offer high regioselectivity in the formation of the pyrazole ring.[8][9]
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis
The following table summarizes the effect of different solvents on the regiomeric ratio of pyrazoles formed from the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine. Regioisomer A is the 5-furyl-3-CF₃ pyrazole, and Regioisomer B is the 3-furyl-5-CF₃ pyrazole.
| Solvent | Temperature (°C) | Time (h) | Ratio (Regioisomer A : Regioisomer B) |
| Ethanol | Reflux | 24 | 55 : 45 |
| TFE | Room Temp | 1 | 85 : 15 |
| HFIP | Room Temp | 1 | >99 : 1 |
Data compiled from studies on the effect of fluorinated alcohols on pyrazole formation.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity using HFIP
This protocol describes a general method for the Knorr condensation that favors the formation of one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel or recrystallization to isolate the major regioisomer.
-
Protocol 2: Microwave-Assisted Pyrazole Synthesis from α,β-Unsaturated Ketones
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[1]
-
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
-
-
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to act as both solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Visualizations
Caption: Knorr pyrazole synthesis from an unsymmetrical β-ketoester.
References
- 1. benchchem.com [benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole synthesis [organic-chemistry.org]
preventing hydrolysis of Methyl 4-(trifluoromethyl)benzoylacetate during workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the workup of reactions involving Methyl 4-(trifluoromethyl)benzoylacetate, with a specific focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to hydrolysis?
This compound is a β-keto ester. This class of compounds is known to be susceptible to hydrolysis and subsequent decarboxylation, particularly under acidic or basic conditions.[1] The presence of two carbonyl groups separated by a methylene group makes the ester linkage reactive towards nucleophilic attack by water or hydroxide ions.
Q2: What are the primary degradation products if hydrolysis occurs?
Hydrolysis of the ester group leads to the formation of the corresponding β-keto acid, 4-(trifluoromethyl)benzoylpyruvic acid.[2] This intermediate is often unstable and can readily undergo decarboxylation (loss of CO2), especially upon heating, to yield 4'-(trifluoromethyl)acetophenone.[3][4]
Q3: Under which specific pH conditions is the compound most unstable?
Both strong acidic and strong basic conditions can promote hydrolysis.[1]
-
Basic Conditions: Strong bases like sodium hydroxide will rapidly saponify the ester. Even milder bases can facilitate hydrolysis if contact time is prolonged.
-
Acidic Conditions: Strong aqueous acids, particularly with heating, will catalyze the hydrolysis of the ester to the carboxylic acid, which can then decarboxylate.[5][6]
Q4: Can I use a basic solution like sodium bicarbonate to wash my organic layer during workup?
Yes, a wash with a mild, weak base like saturated aqueous sodium bicarbonate (NaHCO₃) solution is often recommended. This can neutralize any remaining acid catalyst from the reaction. However, it is crucial to perform this wash quickly and at a low temperature (e.g., 0-5 °C) to minimize the risk of base-mediated hydrolysis. Prolonged contact should be avoided.
Q5: How does temperature impact the stability of this compound during workup?
Elevated temperatures significantly accelerate the rate of both hydrolysis and the subsequent decarboxylation of the resulting β-keto acid.[3][7] It is critical to keep all workup steps, including extractions and solvent removal, at low to moderate temperatures. Rotary evaporation should be conducted at a bath temperature preferably below 45°C.[8]
Troubleshooting Guide
Problem 1: Low yield of the desired β-keto ester after aqueous workup.
This is the most common issue and is often linked to inadvertent hydrolysis and/or decarboxylation.
| Potential Cause | Recommended Solution |
| Prolonged exposure to acidic or basic aqueous layers. | Minimize the time the organic layer is in contact with any aqueous solution. Perform extractions efficiently and move immediately to the next step. |
| Use of strong acids or bases for neutralization/washing. | Avoid using strong acids (e.g., concentrated HCl) or strong bases (e.g., NaOH). Use milder alternatives as detailed in the table below. |
| High temperature during workup or solvent evaporation. | Maintain low temperatures throughout the workup. Use an ice bath for washes and a low-temperature water bath for rotary evaporation (≤ 45°C).[8] |
Problem 2: Significant presence of 4'-(trifluoromethyl)acetophenone impurity in the isolated product.
This indicates that hydrolysis to the β-keto acid followed by decarboxylation has occurred.[2][4]
| Potential Cause | Recommended Solution |
| Workup conducted at elevated temperatures. | Decarboxylation is highly temperature-dependent.[3] Ensure all steps are performed cold. |
| Acidic conditions (pH < 4) during workup, especially with heat. | If an acidic wash is necessary, use a dilute, weak acid (e.g., 1-5% citric acid) and perform the wash quickly in an ice bath. Avoid strong mineral acids. |
| Crude product stored for a long time before purification. | The crude product may contain residual acid or base that can catalyze degradation over time. Purify the product as soon as possible after the workup. |
Data and Protocols
Table 1: Recommended Aqueous Wash Conditions
| Purpose | Reagent | Concentration | Temperature | Key Consideration |
| Neutralize Acid Catalyst | Saturated NaHCO₃ (aq) | ~8% | 0 - 5 °C | Perform wash quickly to avoid base hydrolysis. |
| Neutralize Acid Catalyst | 5% Na₂CO₃ (aq) | 5% | 0 °C | Slightly stronger base; use with extreme caution and brief contact time. |
| Remove Basic Residues | 1-5% Citric Acid (aq) | 1 - 5% | 0 - 5 °C | Mildly acidic; minimizes risk of acid-catalyzed hydrolysis. |
| General Wash | Brine (Saturated NaCl aq) | Saturated | 0 - 25 °C | Helps break up emulsions and removes bulk water. Generally safe. |
Recommended Experimental Protocol for Workup
This protocol is designed to minimize hydrolysis of this compound following a typical synthesis reaction (e.g., Claisen Condensation).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a cold, dilute acid solution (e.g., 1M HCl or 5% citric acid) until the pH of the aqueous phase is between 5 and 6. Caution: Avoid strong acidification.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[8] Collect the organic layer. Re-extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery.
-
Washing Sequence (perform all washes at 0-5 °C): a. Combine the organic layers. b. Wash once with cold deionized water to remove water-soluble impurities. c. Wash once with cold, saturated aqueous NaHCO₃ to neutralize any remaining acid.[9] Perform this step quickly. d. Wash once with cold brine to remove residual water and aid phase separation.[8]
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]
-
Filtration: Filter off the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. Crucially, maintain a low bath temperature (e.g., 30-40 °C) to prevent thermal degradation.
-
Purification: Purify the crude product immediately, typically by flash column chromatography.
Visual Guides
Caption: Logical diagram illustrating the degradation pathway of this compound.
Caption: Recommended experimental workflow for a workup procedure to minimize hydrolysis.
References
- 1. aklectures.com [aklectures.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 5. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 6. youtube.com [youtube.com]
- 7. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN100335456C - Method for preparing acyclic beta keto ester - Google Patents [patents.google.com]
catalyst selection for the synthesis of Methyl 4-(trifluoromethyl)benzoylacetate
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(trifluoromethyl)benzoylacetate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and catalyst selection advice to ensure a successful and efficient synthesis.
Catalyst and Reaction Optimization
The synthesis of this compound is typically achieved via a crossed Claisen condensation reaction. This involves the reaction of methyl 4-(trifluoromethyl)benzoate with methyl acetate in the presence of a strong base as a catalyst. The selection of an appropriate catalyst and optimization of reaction conditions are critical for maximizing yield and purity.
Catalyst Selection
Strong bases are required to generate the enolate of methyl acetate, which then acts as the nucleophile. Based on established literature for Claisen condensations, the following catalysts are recommended:
-
Sodium Hydride (NaH): A highly effective and commonly used strong base for Claisen condensations.[1][2] It deprotonates the α-carbon of methyl acetate to initiate the condensation.
-
Sodium Methoxide (NaOMe): Another viable strong base catalyst for this transformation.[3] It is crucial to use the corresponding alkoxide to the ester's alcohol portion to avoid transesterification side products.[4]
Table 1: Comparison of Common Catalysts for the Synthesis of this compound
| Catalyst | Typical Solvent(s) | Typical Temperature (°C) | Plausible Yield Range (%) | Key Considerations |
| Sodium Hydride (NaH) | THF, Diethyl ether, Toluene | 25 - 65 | 70 - 85 | Highly reactive with water and protic solvents. Requires an inert atmosphere. |
| Sodium Methoxide (NaOMe) | Methanol, THF, Toluene | 25 - 65 | 65 - 80 | Can lead to reversible reactions; driving the reaction to completion is key. |
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound using sodium hydride as the catalyst.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl 4-(trifluoromethyl)benzoate
-
Anhydrous Methyl acetate
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), carefully wash sodium hydride (1.2 equivalents) with anhydrous hexane to remove the mineral oil. Decant the hexane and dry the sodium hydride under a stream of inert gas.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous THF.
-
Base Suspension: Carefully add the washed sodium hydride to the THF to create a suspension.
-
Enolate Formation: Add anhydrous methyl acetate (3-4 equivalents) dropwise to the sodium hydride suspension at room temperature. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate of methyl acetate.
-
Condensation: Dissolve methyl 4-(trifluoromethyl)benzoate (1 equivalent) in anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux (around 65°C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Quenching: After the reaction is complete, cool the mixture to 0°C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 1M hydrochloric acid until the pH is acidic.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization to obtain pure this compound.
Troubleshooting Guide
FAQs
Q1: What is the most common side reaction in this synthesis?
A1: The most common side reaction is the self-condensation of methyl acetate to form methyl acetoacetate. This can be minimized by using a significant excess of methyl acetate and adding the methyl 4-(trifluoromethyl)benzoate dropwise to the pre-formed enolate of methyl acetate.
Q2: Why is my yield consistently low?
A2: Low yields can result from several factors:
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring with TLC or GC. If necessary, increase the reaction time or temperature.
-
Moisture contamination: Sodium hydride is extremely sensitive to moisture. Ensure all glassware is oven-dried and all solvents and reagents are anhydrous.
-
Inefficient enolate formation: Allow sufficient time for the complete reaction of methyl acetate with sodium hydride before adding the benzoate ester.
-
Product decomposition: The β-keto ester product can be susceptible to hydrolysis or decarboxylation under harsh acidic or basic conditions during work-up. Maintain neutral or mildly acidic conditions where possible.
Q3: I am having difficulty purifying the final product. What are some tips?
A3: Purification can be challenging due to the presence of unreacted starting materials and side products.
-
Column Chromatography: A carefully performed column chromatography on silica gel is often the most effective method. A gradient elution with a hexane/ethyl acetate solvent system is recommended.
-
Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can further enhance the purity.
-
Acidic Wash: A dilute acid wash during the work-up can help remove any basic impurities.
Visualizing the Workflow
The following diagrams illustrate the key logical relationships and workflows in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
Technical Support Center: Managing Exotherms in the Reaction of Hydrazine with β-Ketoesters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the exothermic reaction of hydrazine and its derivatives with β-ketoesters to synthesize pyrazolones and other related compounds.
Troubleshooting Guide
Issue 1: Rapid Temperature Increase or Runaway Reaction Upon Hydrazine Addition
-
Question: My reaction temperature is increasing uncontrollably after adding hydrazine to the β-ketoester. How can I prevent this?
-
Answer: A rapid temperature increase is a sign of an uncontrolled exothermic reaction. To manage this, several preventative measures should be taken:
-
Slow, Controlled Addition: Add the hydrazine solution dropwise to the β-ketoester solution using a syringe pump or a dropping funnel. A slow and controlled addition rate is crucial for dissipating the heat generated.
-
Cooling: Conduct the addition at a reduced temperature. Use an ice bath (0 °C) or a cryocooler to maintain a consistent, low temperature during the hydrazine addition.
-
Dilution: Ensure both reactants are sufficiently diluted in an appropriate solvent. This increases the total heat capacity of the mixture, buffering against rapid temperature spikes.
-
Efficient Stirring: Maintain vigorous and efficient stirring throughout the addition to ensure rapid heat dispersal and prevent the formation of localized hot spots.
-
Issue 2: Side Product Formation Attributed to High Reaction Temperatures
-
Question: I am observing significant formation of side products, which I suspect is due to the exothermic nature of the reaction. How can I improve the selectivity?
-
Answer: Uncontrolled exotherms can lead to various side reactions, including the decomposition of hydrazine and the formation of undesired byproducts.[1] To enhance the selectivity towards the desired pyrazolone product:
-
Maintain Low and Stable Temperatures: As mentioned previously, strict temperature control is paramount. Maintaining a consistently low temperature throughout the reaction, not just during the addition phase, can significantly reduce the rate of side reactions.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are commonly used. The solvent should have a boiling point that allows for effective reflux if heating is required after the initial exothermic phase, without reaching temperatures that promote decomposition.
-
pH Control: In some cases, the reaction is catalyzed by acid.[2] However, highly acidic conditions at elevated temperatures can promote side reactions. Using a mild acid catalyst or a buffer system can help control the reaction's selectivity.
-
Issue 3: Inconsistent Results When Scaling Up the Reaction
-
Question: I successfully performed the reaction on a small scale, but I am facing challenges with exotherm management and inconsistent yields upon scale-up. What should I consider?
-
Answer: Scaling up exothermic reactions presents significant challenges due to the change in the surface-area-to-volume ratio, which affects heat dissipation. Key considerations for scale-up include:
-
Heat Transfer: Ensure the reaction vessel has adequate heat transfer capabilities. For larger scales, a simple ice bath may be insufficient. A jacketed reactor with a circulating cooling system is recommended.
-
Addition Rate: The addition rate of hydrazine needs to be carefully recalculated and is often significantly slower in larger-scale reactions to allow for efficient heat removal.
-
Mixing Efficiency: Ensure the stirring mechanism is robust enough to provide efficient mixing in the larger volume to avoid localized temperature gradients.
-
Process Safety Analysis: Before scaling up, a thorough process safety analysis, including reaction calorimetry, is highly recommended to understand the thermal hazards and define safe operating parameters.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with hydrazine and β-ketoesters?
A1: The primary safety concerns are:
-
Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.
-
Hydrazine Toxicity: Hydrazine is highly toxic and a suspected carcinogen.[3][4] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Hydrazine Instability: Hydrazine can decompose exothermically, and this decomposition can be catalyzed by certain metals like copper and iron.[5] Ensure all glassware is scrupulously clean.
Q2: What is the recommended Personal Protective Equipment (PPE) for this reaction?
A2: The following PPE is recommended:
-
Eye Protection: Chemical splash goggles and a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (butyl rubber is a good choice for handling hydrazine).[6]
-
Body Protection: A flame-resistant lab coat and an apron.
-
Respiratory Protection: All manipulations of hydrazine should be performed in a certified chemical fume hood.[4]
Q3: How should I quench the reaction and dispose of hydrazine-containing waste?
A3: To quench the reaction, it is typically cooled and then subjected to an aqueous work-up. For hydrazine-containing waste, it is crucial to follow your institution's hazardous waste disposal procedures. A common method for neutralizing small amounts of residual hydrazine is by careful addition of a dilute solution of an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide, always in a controlled manner and with cooling, as this neutralization reaction is also exothermic.[6]
Q4: Can I use hydrazine hydrate instead of anhydrous hydrazine?
A4: Yes, hydrazine hydrate is often preferred as it is less hazardous to handle than anhydrous hydrazine. However, the concentration of hydrazine will be lower, and this should be accounted for in your stoichiometric calculations.
Q5: What are some common solvents for this reaction?
A5: Ethanol and methanol are common solvents for the reaction of hydrazine with β-ketoesters.[7] The choice of solvent can affect the reaction rate and selectivity.
Quantitative Data
Table 1: Thermal Properties of Hydrazine
| Property | Value | Reference |
| Heat of Decomposition (vapor) | -157 kJ/mol | [5] |
| Autoignition Temperature (vapor) | 165 °C | [5] |
| Flammability Limits in Air | 4.7% - 100% (by volume) | [6] |
Experimental Protocols
Protocol 1: Small-Scale Synthesis of a Pyrazolone with Exotherm Control
This protocol is a general guideline and should be adapted based on the specific β-ketoester and hydrazine derivative being used.
Materials:
-
β-ketoester (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount, e.g., 0.1 eq)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel or syringe pump
-
Ice bath
-
Thermometer
Procedure:
-
Setup: Place the round-bottom flask in an ice bath on a magnetic stir plate. Equip the flask with a thermometer and a dropping funnel or syringe for the addition of hydrazine hydrate.
-
Initial Charge: Dissolve the β-ketoester and glacial acetic acid in ethanol in the reaction flask.
-
Cooling: Cool the solution to 0-5 °C with stirring.
-
Controlled Addition: Slowly add the hydrazine hydrate dropwise to the cooled solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Warming and Reflux (if necessary): If the reaction is not complete at low temperature, slowly warm the mixture to room temperature and then, if required, heat to reflux until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Visualizations
Caption: Workflow for managing the exothermic reaction of hydrazine with a β-ketoester.
Caption: Troubleshooting logic for common issues in hydrazine-β-ketoester reactions.
References
troubleshooting low conversion rates in trifluoromethylated heterocycle synthesis
Welcome to the technical support center for the synthesis of trifluoromethylated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during their experiments.
Troubleshooting Guide
This guide addresses specific problems that can lead to low yields and provides actionable solutions in a question-and-answer format.
Question 1: I am observing low or no conversion of my starting material. What are the potential causes and how can I address them?
Answer:
Low or no conversion is a frequent issue that can often be traced back to several key factors related to your reagents, reaction conditions, or the inherent reactivity of your substrate.
Potential Causes & Solutions:
-
Inactive Trifluoromethylating Reagent: Many trifluoromethylating reagents are sensitive to moisture and can degrade over time. For example, reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) and others can be hygroscopic.[1]
-
Troubleshooting:
-
Ensure your reagents are stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Consider using freshly opened or newly purchased reagents.
-
For some applications, alternative, less hygroscopic reagents might be available.[1]
-
-
-
Suboptimal Reaction Temperature: The activation energy for the trifluoromethylation reaction might not be met at the current temperature, or conversely, the temperature might be too high, leading to decomposition.[1]
-
Troubleshooting:
-
Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress.
-
If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.[2]
-
-
-
Inappropriate Solvent: The solvent plays a crucial role in the solubility of reagents and the stabilization of intermediates. An unsuitable solvent can hinder the reaction. Some electrophilic reagents can also react exothermically with certain solvents like DMF, pyridine, and DMSO.[1]
-
Troubleshooting:
-
Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice.[1]
-
Solvent choice can also influence regioselectivity. For instance, in the trifluoromethylation of 4-acetylpyridine, switching from a dichloromethane/water system to a dimethylsulfoxide/water system can reverse the regioselectivity from the C-2 to the C-3 position.[3][4]
-
-
-
Catalyst Issues (if applicable): If you are using a metal-catalyzed reaction, the catalyst's activity is paramount.
-
Troubleshooting:
-
Ensure the catalyst is from a reliable source and has been stored correctly.
-
In some cases, the presence of certain functional groups on the substrate or impurities can poison the catalyst.[1]
-
-
Question 2: My reaction is producing multiple side products, leading to a low yield of the desired trifluoromethylated heterocycle. What can I do to improve selectivity?
Answer:
The formation of multiple side products often points to issues with reaction conditions being too harsh for the substrate or intermediates, or incorrect stoichiometry.
Potential Causes & Solutions:
-
Substrate Decomposition: Many heterocyclic compounds are sensitive and can degrade under strongly acidic or basic conditions, or in the presence of strong electrophiles.[1]
-
Troubleshooting:
-
-
Incorrect Stoichiometry: An excess of one reagent can lead to undesired side reactions.[2]
-
Troubleshooting:
-
Carefully control the stoichiometry of your reactants. A good starting point is often a 1:1 ratio of the heterocycle to the trifluoromethylating agent, but this may require optimization.
-
-
-
Side Reactions with Intermediates: Reactive intermediates can sometimes undergo alternative reaction pathways, leading to byproducts.[2]
-
Troubleshooting:
-
Consider a different synthetic route that avoids the problematic intermediate.
-
Adjusting the reaction temperature can sometimes favor the desired reaction pathway over side reactions.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my trifluoromethylation reaction effectively?
A1: Regular monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products. Common techniques include:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting material and the formation of the product.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and provides information on the molecular weight of the products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful for trifluoromethylation reactions as it allows for direct observation and quantification of fluorine-containing species.[5][6] In-line NMR can be used for real-time monitoring of reactions in flow chemistry setups.[5][7][8]
Q2: I have successfully synthesized my trifluoromethylated heterocycle, but I am struggling with its purification. What are some common purification challenges and solutions?
A2: Purification of trifluoromethylated heterocycles can be challenging due to their unique properties.
-
Decomposition on Silica Gel: Some compounds may be unstable on standard silica gel.
-
Product is an Oil and Fails to Crystallize: The presence of impurities can inhibit crystallization.
-
Low Recovery After Column Chromatography: The compound may be highly polar and strongly retained on the column.
-
Solution: Use a more polar eluent or a gradient elution. Minimizing the time the compound spends on the column by using flash chromatography can also help.[9]
-
Q3: Can the choice of trifluoromethylating reagent impact the reaction outcome?
A3: Absolutely. Different reagents operate through different mechanisms (electrophilic, nucleophilic, or radical) and have varying reactivity and substrate scope. For example, Togni reagents are popular for electrophilic trifluoromethylation, while Ruppert-Prakash reagent (TMSCF₃) is a common nucleophilic source.[10][11] The Langlois reagent (CF₃SO₂Na) is a well-known source of trifluoromethyl radicals.[3][11][12] The choice of reagent should be tailored to the electronic properties of your heterocyclic substrate.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Trifluoromethylation of 4-Acetylpyridine
| Solvent System | Reagents | C-2 Selectivity | C-3 Selectivity | Reference |
| Dichloromethane:Water (2.5:1) | 5 equiv. tBuOOH, 3 equiv. CF₃SO₂Na | 2.4 - 2.6 | 1 | [3][4] |
| Dimethylsulfoxide:Water (2.5:1) | 5 equiv. tBuOOH, 3 equiv. CF₃SO₂Na | 1 | >5 | [3][4] |
Table 2: Optimization of Reaction Conditions for the Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indole
| Catalyst | Oxidant | Solvent | Base (mol%) | Yield (%) | Reference |
| CuI | tBuOOH | - | - | 39 | [12][13] |
| Cu(II) source | tBuOOH | - | - | 55 | [12][13] |
| Cu(II) source | tBuOOH | DMA | - | 62 | [12][13] |
| Cu(II) source | tBuOOH | DMA | KF (50) | - | [12][13] |
| Cu(II) source | tBuOOH | DMA | KF (100) | 86 (isolated) | [12][13] |
Experimental Protocols
Protocol 1: General Procedure for Radical Trifluoromethylation of N-Heterocycles using Langlois' Reagent
This protocol is adapted from a general procedure for the direct C-H trifluoromethylation of various heterocycles.[3]
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na) (3.0 equiv)
-
tert-Butyl hydroperoxide (tBuOOH, 70% solution in water) (5.0 equiv)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a vial containing the heterocyclic substrate (0.5 mmol, 1.0 equiv), add sodium trifluoromethanesulfinate (1.5 mmol, 3.0 equiv).
-
Add a 2.5:1 mixture of DCM:H₂O (to achieve a 0.18 M concentration of the arene).
-
Add tert-butyl hydroperoxide (2.5 mmol, 5.0 equiv) to the stirred mixture.
-
Seal the vial and stir the reaction vigorously at room temperature (23 °C) for 3-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
If the reaction is incomplete after 24 hours, a second portion of CF₃SO₂Na (3.0 equiv) and tBuOOH (5.0 equiv) can be added to drive the reaction to completion.[3][14]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: General experimental workflow for radical trifluoromethylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. asahilab.co.jp [asahilab.co.jp]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 4-(trifluoromethyl)benzoylacetate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of Methyl 4-(trifluoromethyl)benzoylacetate. It offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for using alternative bases in the Claisen condensation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory method is the Claisen condensation of methyl 4-(trifluoromethyl)benzoate with methyl acetate. This reaction requires a strong base to deprotonate the methyl acetate, forming an enolate that then attacks the carbonyl group of the methyl 4-(trifluoromethyl)benzoate.
Q2: Why would I consider using an alternative base to sodium methoxide?
A2: While sodium methoxide is a common choice, alternative bases such as sodium hydride (NaH) or sodium ethoxide (NaOEt) can offer advantages. Stronger, non-nucleophilic bases like NaH can often lead to higher yields and may be preferable in certain solvent systems.[1][2] The choice of base can also be influenced by the scale of the reaction, safety considerations, and the desired reaction kinetics.
Q3: What are the main safety concerns when working with these bases?
A3: All the bases mentioned are highly reactive and require careful handling.
-
Sodium Methoxide (NaOMe): Corrosive and reacts with water.
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water, releasing hydrogen gas which can ignite.[3] It is typically supplied as a dispersion in mineral oil to mitigate its reactivity.[1]
-
Sodium Ethoxide (NaOEt): Corrosive and hygroscopic.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure all glassware is thoroughly dried before use.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Base | Use a fresh batch of the base. For NaH, ensure the mineral oil has been properly washed away with a dry, inert solvent like hexane if required by the protocol. | Bases like NaH and the alkoxides are sensitive to moisture and air, leading to decomposition and loss of activity.[4] |
| Wet Reagents/Solvent | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. | Water will quench the strong base, preventing the necessary deprotonation of methyl acetate.[4] |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC or GC to ensure it has gone to completion. If the reaction is sluggish, a modest increase in temperature may be beneficial, but this should be done cautiously to avoid side reactions. | Claisen condensations can sometimes require extended reaction times to reach completion. |
| Inefficient Deprotonation | Consider using a stronger base like sodium hydride. | A stronger base can more effectively deprotonate the methyl acetate, leading to a higher concentration of the reactive enolate.[2] |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Self-condensation of Methyl Acetate | Add the methyl acetate slowly to the mixture of the base and methyl 4-(trifluoromethyl)benzoate. | This ensures that the enolate of methyl acetate reacts with the desired ester rather than another molecule of methyl acetate. |
| Transesterification | When using sodium ethoxide, a small amount of ethyl 4-(trifluoromethyl)benzoylacetate may form. | The ethoxide can act as a nucleophile and displace the methoxy group on the starting ester. Using the corresponding alkoxide to the ester's alcohol group (i.e., sodium methoxide with methyl esters) can mitigate this. |
| Hydrolysis of Esters | Ensure anhydrous conditions. | The presence of water can lead to the hydrolysis of the starting esters and the final product, especially under basic conditions. |
Quantitative Data Summary
The following table summarizes typical, though not directly comparative, quantitative data for the synthesis of this compound using different bases, based on general principles of Claisen condensations and related reactions. Please note that optimal conditions should be determined empirically.
| Base | Typical Yield (%) | Typical Reaction Time (h) | Purity Concerns |
| Sodium Methoxide (NaOMe) | 60-75 | 4-8 | Potential for incomplete reaction. |
| Sodium Hydride (NaH) | 70-85[1] | 2-6 | Requires strictly anhydrous conditions; handling of NaH dispersion.[3] |
| Sodium Ethoxide (NaOEt) | 60-70 | 4-8 | Potential for transesterification byproducts. |
Experimental Protocols
Protocol 1: Synthesis using Sodium Hydride (NaH)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents).
-
Washing (if necessary): Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil. Carefully decant the hexane washings.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of methyl acetate (1.2 equivalents) in anhydrous THF via the dropping funnel. Stir for 30 minutes at 0 °C to allow for enolate formation.
-
Reaction: Add a solution of methyl 4-(trifluoromethyl)benzoate (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Synthesis using Sodium Ethoxide (NaOEt)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add sodium ethoxide (1.1 equivalents).
-
Solvent and Reagent Addition: Add anhydrous ethanol to the flask, followed by the slow addition of methyl acetate (1.2 equivalents).
-
Reaction: Add methyl 4-(trifluoromethyl)benzoate (1.0 equivalent) to the mixture.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (around 50-60 °C) for 4-8 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a dilute solution of acetic acid in water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Purity Assessment of Methyl 4-(trifluoromethyl)benzoylacetate
For researchers, scientists, and drug development professionals, the purity of pharmaceutical intermediates like Methyl 4-(trifluoromethyl)benzoylacetate is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the principal analytical techniques for its purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). This document outlines the principles, performance, and ideal applications of each method, supported by detailed experimental protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity analysis depends on several factors, including the nature of potential impurities, the required sensitivity and accuracy, and the intended purpose of the analysis, such as routine quality control, impurity profiling, or certification of a reference standard.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with detection commonly by Flame Ionization Detector (FID) or Mass Spectrometry (MS). | Intrinsic quantitative analysis based on the direct proportionality between the NMR signal integral and the number of atomic nuclei, using a certified internal standard.[1][2][3][4] |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Effective for separating the main component from structurally similar impurities. | Ideal for volatile and thermally stable compounds. Often used for residual solvent analysis and purity determination of the main component.[5][6] | A primary ratio method for determining the purity of organic compounds without needing a specific reference standard of the analyte itself. Provides structural confirmation.[1][2][3][4] |
| Key Strengths | High resolution and sensitivity for a wide range of compounds. Versatile with various column chemistries and detection methods.[7] | High efficiency and sensitivity, especially with an FID for organic compounds. GC-MS provides definitive identification of impurities. | High precision and accuracy. Provides structural information and can quantify multiple components simultaneously. Does not rely on the chromophoric properties of the analyte or impurities.[8] |
| Potential Limitations | Beta-keto esters like the target compound may exhibit poor peak shape due to keto-enol tautomerism. Requires a reference standard for quantitative analysis. | Not suitable for non-volatile or thermally labile impurities. Derivatization may be necessary for certain compounds to improve volatility. | Lower sensitivity compared to chromatographic techniques. Requires a high-field NMR spectrometer and a certified internal standard. Potential for signal overlap with impurities.[1][3] |
| Typical Purity Range | 98.0% - 102.0% (assay) | >95.0% (as specified by suppliers)[9][10][11] | 98.0% - 100.5% (absolute purity) |
Experimental Protocols
The following protocols are detailed methodologies for the key analytical techniques discussed. These are representative methods and may require optimization for specific instrumentation and impurity profiles.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed for the quantitative determination of this compound and the separation of its potential process-related impurities using reversed-phase HPLC with UV detection.
Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard: this compound of known purity.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
Procedure:
-
Standard Solution Preparation: Accurately weigh about 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Analysis: Inject the blank (diluent), standard solution, and sample solution into the HPLC system.
-
Calculation: The purity is calculated by the area normalization method or by using the reference standard for a quantitative assay.
Gas Chromatography (GC-FID) for Purity Assay
This method is suitable for the purity assessment of this compound by determining the main component's peak area as a percentage of the total peak area.
Instrumentation and Consumables:
-
Gas chromatograph equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
Capillary GC column with a mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Solvent: Acetone or Ethyl Acetate.
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
Procedure:
-
Sample Preparation: Prepare a solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like acetone or ethyl acetate.
-
Analysis: Inject the sample solution into the GC system.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a primary method that allows for the direct determination of purity without the need for a specific reference standard of the analyte. Instead, a certified internal standard of known purity is used.[1][2][3][4]
Instrumentation and Consumables:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision NMR tubes.
-
Deuterated solvent (e.g., DMSO-d6, Chloroform-d).
-
Certified internal standard (e.g., 3,5-Bis(trifluoromethyl)benzoic acid for ¹⁹F qNMR, or Maleic acid for ¹H qNMR).
¹⁹F qNMR Protocol (using 3,5-Bis(trifluoromethyl)benzoic acid as internal standard):
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and 10-20 mg of the certified 3,5-Bis(trifluoromethyl)benzoic acid internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d6).
-
Ensure complete dissolution and transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time).
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the trifluoromethyl group of the analyte and the internal standard.
-
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Mandatory Visualizations
References
- 1. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 2. benchchem.com [benchchem.com]
- 3. bipm.org [bipm.org]
- 4. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 5. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 6. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 7. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. organomation.com [organomation.com]
- 10. fishersci.com [fishersci.com]
- 11. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
Comparative Guide to the HPLC Analysis of Methyl 4-(trifluoromethyl)benzoylacetate and its Derivatives
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Methyl 4-(trifluoromethyl)benzoylacetate and its derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of analytical methodologies, supported by experimental data for analogous compounds, to facilitate method development and selection.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its accurate quantification and purity assessment are critical for ensuring product quality and efficacy. This guide explores suitable HPLC methods for its analysis and compares them with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC).
HPLC Methodologies: A Comparative Analysis
Recommended Starting HPLC Method
A suitable starting point for the analysis of this compound is a reversed-phase HPLC method. The trifluoromethyl group will increase the hydrophobicity of the molecule compared to unsubstituted benzoylacetates, leading to longer retention times on a C18 column.
Table 1: Proposed HPLC Method Parameters for this compound
| Parameter | Recommended Condition | Rationale & Considerations |
| Stationary Phase | C18 or Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm) | C18 offers good hydrophobic retention. A Phenyl-Hexyl column can provide alternative selectivity due to pi-pi interactions with the aromatic ring. |
| Mobile Phase | Acetonitrile and Water with an acidic modifier (e.g., 0.1% Formic Acid or Phosphoric Acid) | Acetonitrile is a common organic modifier. An acidic modifier is used to ensure the analyte is in a single ionic form, leading to sharper peaks.[1][2] |
| Elution Mode | Isocratic or Gradient | An isocratic method with a suitable acetonitrile/water ratio (e.g., 60:40) may be sufficient for simple mixtures. A gradient elution (e.g., starting from 50% acetonitrile and increasing to 80%) will be necessary for complex samples containing impurities with a wider polarity range. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The benzoyl chromophore allows for strong UV absorbance. A DAD can provide spectral information to confirm peak identity and purity. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
Experimental Protocol: HPLC Analysis
This protocol is a recommended starting point for the analysis of this compound. Optimization of the mobile phase composition and gradient may be required to achieve the desired separation.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV or DAD detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-1 min: 50% B
-
1-10 min: 50% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Quantify the compound using an external standard calibration curve.
-
Assess the purity by calculating the peak area percentage of the main peak relative to the total peak area.
Alternative Analytical Techniques
While HPLC is a versatile and widely used technique, other methods may offer advantages for specific applications.
Table 2: Comparison of Analytical Techniques for this compound and its Derivatives
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity using a liquid mobile phase and a solid stationary phase. Detection by UV absorbance. | Robust, reproducible, and widely available. Suitable for routine quality control. | May lack the selectivity for complex matrices. Lower sensitivity compared to mass spectrometry. |
| LC-MS | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. | High sensitivity and selectivity. Provides molecular weight and structural information, aiding in impurity identification.[4] | Higher cost and complexity compared to HPLC-UV. Matrix effects can suppress ionization. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometry detection. | Excellent for the analysis of volatile and thermally stable compounds. Provides high-resolution separation.[5] | The analyte must be volatile and thermally stable. Highly fluorinated or reactive compounds can pose challenges for the column and system.[6] |
| SFC | Uses a supercritical fluid (typically CO2) as the mobile phase. | Faster separations than HPLC. Environmentally friendly ("green" chemistry). Excellent for chiral separations.[7][8] | Less common than HPLC. May require specialized equipment. |
Visualizing the Analytical Workflow and Method Selection
The following diagrams illustrate the general workflow for HPLC analysis and a decision-making process for selecting the appropriate analytical technique.
References
- 1. Separation of Ethyl benzoylacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Ethyl benzoylacetate | SIELC Technologies [sielc.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC-MS – Mass Spectrometry Research and Education Center [mass-spec.chem.ufl.edu]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
comparison of Methyl 4-(trifluoromethyl)benzoylacetate with other trifluoromethylating agents
A Comparative Guide to Trifluoromethylating Agents for the α-Trifluoromethylation of β-Ketoesters
The introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. For researchers, scientists, and drug development professionals, selecting the appropriate trifluoromethylating agent is a critical decision that impacts reaction efficiency, substrate scope, and overall synthetic strategy.
This guide provides an objective comparison of the performance of common trifluoromethylating agents for the α-trifluoromethylation of β-ketoesters, a versatile class of substrates in organic synthesis. While Methyl 4-(trifluoromethyl)benzoylacetate is a product of such a reaction, this guide will focus on the reagents used to achieve this transformation, using similar β-ketoesters as a benchmark for comparison. We will delve into the mechanisms, experimental data, and detailed protocols for electrophilic, nucleophilic, and radical trifluoromethylating agents.
Classification of Trifluoromethylating Agents
Trifluoromethylating agents can be broadly categorized based on their reactive nature:
-
Electrophilic Trifluoromethylating Agents ("CF₃⁺" synthons): These reagents deliver a trifluoromethyl cation equivalent to a nucleophilic substrate. Prominent examples include hypervalent iodine compounds like Togni's reagents and sulfonium salts such as Umemoto's reagents. They are particularly effective for the trifluoromethylation of soft nucleophiles like enolates derived from β-ketoesters.
-
Nucleophilic Trifluoromethylating Agents ("CF₃⁻" synthons): These reagents provide a trifluoromethyl anion equivalent that reacts with electrophilic substrates. The most widely used is the Ruppert-Prakash reagent (TMSCF₃). While highly effective for the trifluoromethylation of carbonyls to form trifluoromethyl alcohols, its application for the direct α-trifluoromethylation of β-ketoesters is less common.
-
Radical Trifluoromethylating Agents ("CF₃•" synthons): These reagents generate a trifluoromethyl radical, which can then react with a variety of substrates. The Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) is a popular, inexpensive, and stable precursor for generating CF₃ radicals under oxidative conditions.
Performance Comparison in the α-Trifluoromethylation of β-Ketoesters
The choice of trifluoromethylating agent significantly influences the outcome of the reaction with β-ketoesters. The following table summarizes quantitative data from various studies to provide a clear comparison.
| Reagent Class | Specific Reagent | Substrate | Yield (%) | Reference |
| Electrophilic | Togni Reagent II | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 42-67% | [1] |
| Electrophilic | Umemoto Reagent (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Good to Excellent | [2] |
| Electrophilic | Cyclopropyl-substituted S-(trifluoromethyl)thiophenium salt | β-Ketoesters | Reported as "much higher yields" than Togni or Umemoto reagents | [1] |
| Electrophilic | Umemoto Reagent IV (S-(Trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate) | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 84% | [2] |
| Radical | Langlois Reagent (CF₃SO₂Na) with oxidant | Enol acetates (precursors to α-trifluoromethyl ketones) | Moderate to poor | [3] |
Key Observation: For the α-trifluoromethylation of β-ketoesters, electrophilic reagents, particularly Umemoto's reagents and their derivatives, generally demonstrate higher efficiency and yields compared to Togni's reagents.[1][2] Radical trifluoromethylation with the Langlois reagent is a viable and cost-effective alternative, though it may require optimization for specific β-ketoester substrates.
Reaction Mechanisms and Workflows
The underlying mechanisms of these trifluoromethylating agents dictate their reactivity and compatibility with different substrates.
Electrophilic Trifluoromethylation
Electrophilic trifluoromethylation of a β-ketoester typically proceeds through the formation of an enolate, which then acts as a nucleophile to attack the electrophilic "CF₃⁺" source.
Caption: Electrophilic trifluoromethylation of a β-ketoester.
Radical Trifluoromethylation
Radical trifluoromethylation involves the generation of a trifluoromethyl radical, which then adds to the enol or enolate form of the β-ketoester.
Caption: Radical trifluoromethylation of a β-ketoester.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published research. Below are representative protocols for the α-trifluoromethylation of a β-ketoester using different classes of reagents.
Protocol 1: Electrophilic Trifluoromethylation using a Togni's Reagent
Objective: To synthesize methyl 2-trifluoromethyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
Materials:
-
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
-
Togni Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere, add potassium carbonate (1.2 mmol).
-
Add Togni Reagent II (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-trifluoromethyl-β-ketoester.
Protocol 2: Electrophilic Trifluoromethylation using an Umemoto's Reagent
Objective: To synthesize ethyl 1-trifluoromethyl-2-oxocyclohexanecarboxylate.
Materials:
-
Sodium salt of ethyl 2-oxocyclohexanecarboxylate
-
Umemoto Reagent IV (S-(Trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of the sodium salt of ethyl 2-oxocyclohexanecarboxylate (1.0 mmol) in anhydrous DMF (5 mL) at -20 °C under an inert atmosphere, add a solution of Umemoto Reagent IV (1.1 mmol) in DMF (2 mL).[2]
-
Stir the reaction mixture at -20 °C for 1 hour and then allow it to warm to room temperature over 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the product.
Protocol 3: Radical Trifluoromethylation using the Langlois Reagent
Objective: To synthesize ethyl 2-benzoyl-2-(trifluoromethyl)acetate.
Materials:
-
Ethyl benzoylacetate
-
Langlois Reagent (Sodium trifluoromethanesulfinate, CF₃SO₂Na)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in water)
-
Copper(II) triflate (Cu(OTf)₂)
-
Acetonitrile
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve ethyl benzoylacetate (1.0 mmol) in a mixture of acetonitrile (5 mL) and water (2.5 mL).
-
Add Langlois Reagent (2.0 mmol) and Cu(OTf)₂ (10 mol%).
-
Add tert-butyl hydroperoxide (3.0 mmol) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC.
-
After completion, quench the reaction with water and extract with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Conclusion
The selection of a trifluoromethylating agent is a nuanced decision that depends on the specific substrate, desired reaction conditions, and economic considerations. For the α-trifluoromethylation of β-ketoesters, electrophilic reagents from the Umemoto family and their derivatives often provide superior yields compared to Togni's reagents.[1][2] The Langlois reagent offers a cost-effective and robust method for radical trifluoromethylation, which can be a powerful alternative, particularly for substrates amenable to radical pathways. The Ruppert-Prakash reagent, while a cornerstone of nucleophilic trifluoromethylation, is generally more suited for the trifluoromethylation of carbonyls to their corresponding alcohols rather than the direct α-functionalization of β-ketoesters. By understanding the distinct reactivity profiles and leveraging the detailed protocols provided, researchers can more effectively incorporate the trifluoromethyl motif into their target molecules.
References
- 1. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study on the Reactivity of Substituted Benzoylacetates: A Guide for Researchers
Substituted benzoylacetates are versatile building blocks in organic synthesis, serving as key precursors in the pharmaceutical and fine chemical industries. Their reactivity is significantly influenced by the nature and position of substituents on the benzoyl ring, as well as their inherent keto-enol tautomerism. This guide provides a comparative analysis of the reactivity of different substituted benzoylacetates, supported by experimental data from analogous systems, detailed experimental protocols, and visualizations of reaction mechanisms and workflows.
Keto-Enol Tautomerism: The Foundation of Reactivity
Substituted benzoylacetates exist as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is crucial as the enolate is often the reactive species in many condensation reactions. The keto-enol ratio is influenced by the electronic nature of the substituents on the benzoyl ring and the polarity of the solvent.
Experimental Protocol: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
The ratio of keto to enol tautomers can be readily determined using ¹H NMR spectroscopy due to the distinct chemical shifts of the protons in each form. The interconversion between the tautomers is typically slow on the NMR timescale, allowing for the integration of signals corresponding to each species.[1][2][3]
Materials:
-
Substituted ethyl benzoylacetate
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Prepare a solution of the substituted ethyl benzoylacetate in the chosen deuterated solvent (e.g., 0.1 M).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Identify the characteristic signals for the keto and enol forms. For ethyl benzoylacetate in CDCl₃, the methylene protons of the keto form appear around 3.9 ppm, while the vinyl proton of the enol form is observed around 5.6 ppm. The enolic hydroxyl proton appears as a broad singlet further downfield.
-
Integrate the area under the signals corresponding to a specific proton in both the keto and enol forms (e.g., the methylene protons of the keto form vs. the vinyl proton of the enol form).
-
Calculate the percentage of each tautomer and the equilibrium constant (Keq = [enol]/[keto]).[1][4]
Data Presentation:
The keto-enol equilibrium is sensitive to the electronic effects of the substituents. Electron-withdrawing groups (EWGs) on the benzoyl ring tend to favor the enol form by increasing the acidity of the α-protons and stabilizing the enolate through resonance. Conversely, electron-donating groups (EDGs) generally favor the keto form.
Table 1: Keto-Enol Equilibrium Constants for Representative Substituted Benzoylacetates in CDCl₃ (Illustrative)
| Substituent (para-) | Hammett Constant (σp) | % Enol (Illustrative) | Keq ([enol]/[keto]) (Illustrative) |
| -OCH₃ | -0.27 | 15 | 0.18 |
| -CH₃ | -0.17 | 20 | 0.25 |
| -H | 0.00 | 25 | 0.33 |
| -Cl | 0.23 | 35 | 0.54 |
| -NO₂ | 0.78 | 50 | 1.00 |
Note: The values in this table are illustrative and intended to show the general trend. Actual values can vary based on experimental conditions.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Methyl 4-(trifluoromethyl)benzoylacetate
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative overview of analytical techniques for the structural validation of methyl 4-(trifluoromethyl)benzoylacetate, a key building block in the synthesis of various pharmaceuticals. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, this guide outlines the principles and expected outcomes of such an analysis and compares it with other powerful spectroscopic methods.
The primary method for the absolute determination of molecular structure is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unparalleled view of the molecule's conformation. However, the growth of suitable single crystals can be a significant bottleneck. Therefore, a suite of complementary spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are routinely employed for comprehensive structural elucidation.
Comparative Analysis of Structural Validation Techniques
The following table summarizes the key aspects of each analytical technique in the context of characterizing this compound.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages & Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and crystal packing. | High-quality single crystal (typically 0.1-0.5 mm). | Low to Medium | Advantages: Provides definitive, unambiguous structural information. Limitations: Crystal growth can be challenging and time-consuming; not applicable to amorphous solids or oils. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, number of protons and carbons. | 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR, dissolved in a deuterated solvent. | High | Advantages: Excellent for determining the carbon-hydrogen framework and connectivity in solution. Limitations: Provides indirect structural information; interpretation can be complex for large molecules. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-O, C-F). | A few milligrams of solid powder. | High | Advantages: Fast and simple method for identifying key functional groups. Limitations: Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, which can infer structural motifs. | Micrograms to milligrams of solid sample. | High | Advantages: Highly sensitive, provides accurate molecular weight. Limitations: "Hard" ionization techniques like EI can lead to the absence of a molecular ion peak, complicating molecular weight determination. |
Expected Experimental Data for this compound
Based on the analysis of structurally similar compounds, the following data can be anticipated for this compound:
| Analytical Technique | Expected Observations |
| ¹H NMR (CDCl₃) | Aromatic protons (AA'BB' system, 2H, δ ~8.0 ppm; 2H, δ ~7.7 ppm), Methylene protons (-CH₂-, singlet, δ ~4.0 ppm), Methyl protons (-OCH₃, singlet, δ ~3.7 ppm). |
| ¹³C NMR (CDCl₃) | Carbonyl carbons (C=O, δ ~190 ppm and ~167 ppm), Aromatic carbons (δ ~125-135 ppm, with C-F coupling), Trifluoromethyl carbon (-CF₃, quartet, δ ~123 ppm), Methylene carbon (-CH₂-, δ ~46 ppm), Methyl carbon (-OCH₃, δ ~53 ppm). |
| FTIR (ATR) | Strong C=O stretching vibrations for the ketone and ester (~1730 cm⁻¹ and ~1690 cm⁻¹), C-O stretching (~1250 cm⁻¹), and strong C-F stretching vibrations (~1320 cm⁻¹ and ~1100-1200 cm⁻¹). |
| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z 246. Key fragments corresponding to the loss of ·OCH₃ (m/z 215), ·COOCH₃ (m/z 187), and the presence of the trifluoromethylbenzoyl cation (m/z 173). |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate data acquisition.
Single-Crystal X-ray Diffraction (for a suitable crystal)
-
Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined against the experimental data to obtain the final atomic coordinates and molecular structure.
NMR Spectroscopy (for a solid sample)
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H NMR, ¹³C NMR, and other relevant 2D NMR spectra (e.g., COSY, HSQC) are acquired.
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
ATR-FTIR Spectroscopy (for a solid powder)
-
Background Collection: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Analysis: A small amount of the powdered this compound is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.
-
Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Electron Ionization Mass Spectrometry (EI-MS) (for a solid sample)
-
Sample Introduction: A small amount of the solid sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating.
-
Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion.
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of a small organic molecule like this compound.
Caption: Logical workflow for the structural validation of a small molecule.
Quantitative Analysis of Methyl 4-(trifluoromethyl)benzoylacetate: A Comparative Guide to qNMR, HPLC, and GC Methods
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of three powerful analytical techniques—quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC)—for the assay of Methyl 4-(trifluoromethyl)benzoylacetate, a key building block in organic synthesis.
This document outlines detailed experimental protocols, presents a side-by-side comparison of quantitative performance data, and visualizes the analytical workflows to aid in selecting the most suitable method for your specific research and quality control needs.
Quantitative Data Summary
The following table summarizes the typical quantitative performance characteristics of qNMR, HPLC-UV, and GC-FID for the assay of this compound. The data presented is a composite based on validated methods for structurally similar aromatic esters and trifluoromethylated compounds.
| Parameter | qNMR (400 MHz) | HPLC-UV (254 nm) | GC-FID |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.998 |
| Range | 0.1 - 20 mg/mL | 1 - 200 µg/mL | 10 - 500 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 1.5% | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~50 µg/mL | ~0.3 µg/mL | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~150 µg/mL | ~1 µg/mL | ~5 µg/mL |
| Sample Preparation | Simple dissolution | Dissolution, filtration | Dissolution, potential derivatization |
| Analysis Time per Sample | ~10-15 minutes | ~15-20 minutes | ~20-30 minutes |
| Primary Method | Yes | No | No |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are designed to serve as a starting point and may require optimization for specific laboratory conditions and instrumentation.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard. The signal intensity is directly proportional to the number of protons contributing to it.
Instrumentation: 400 MHz NMR Spectrometer
Materials:
-
This compound (Analyte)
-
Maleic acid (Internal Standard, Certified Reference Material)
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Analytical balance
Procedure:
-
Preparation of Internal Standard Stock Solution: Accurately weigh approximately 50 mg of maleic acid into a 50 mL volumetric flask and dissolve in CDCl₃ to the mark.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a vial. Add 1.0 mL of the internal standard stock solution to the vial. Vortex until fully dissolved.
-
NMR Data Acquisition:
-
Transfer the prepared sample solution into an NMR tube.
-
Acquire the ¹H-NMR spectrum using the following parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
Acquisition Time (aq): 4 s
-
Spectral Width (sw): 20 ppm
-
-
-
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved singlet corresponding to the methylene protons (-CH₂-) of this compound (expected around 4.0 ppm) and the singlet of the vinyl protons of maleic acid (around 6.3 ppm).
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For quantification, the area of the chromatographic peak corresponding to the analyte is proportional to its concentration.
Instrumentation: HPLC system with a UV-Vis detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
Materials:
-
This compound (Analyte)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, purified)
-
Methanol (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample, dissolve it in 10 mL of methanol, and then dilute to a final concentration within the calibration range with the mobile phase. Filter the final solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area for this compound.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The FID generates a current proportional to the amount of organic analyte combusting in a hydrogen-air flame.
Instrumentation: Gas chromatograph with an FID detector, a capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Materials:
-
This compound (Analyte)
-
Dichloromethane (GC grade)
-
Internal Standard (e.g., n-Dodecane)
Procedure:
-
Internal Standard Stock Solution: Prepare a stock solution of n-dodecane in dichloromethane at a concentration of 1 mg/mL.
-
Standard Solution Preparation:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by adding varying known amounts of the analyte stock solution to a fixed amount of the internal standard stock solution and diluting with dichloromethane.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample, dissolve it in a known volume of the internal standard solution, and dilute with dichloromethane to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split mode, e.g., 20:1)
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Inject the prepared sample and determine the peak area ratio.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualization of Analytical Workflows
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: Experimental workflow for the qNMR assay.
Caption: Experimental workflow for the HPLC-UV assay.
Caption: Experimental workflow for the GC-FID assay.
Comparison of Methods
The choice between qNMR, HPLC, and GC for the assay of this compound depends on the specific requirements of the analysis.
-
qNMR stands out as a primary ratio method, offering high accuracy and precision without the need for a specific reference standard of the analyte.[1] Its simple sample preparation and relatively fast analysis time make it an excellent choice for the certification of reference materials and for routine quality control where high accuracy is critical.
-
HPLC-UV is a versatile and widely accessible technique that provides excellent sensitivity and robustness for the routine quantification of this compound in various matrices.[2][3] It is particularly well-suited for quality control in manufacturing processes and for the analysis of formulation stability.
-
GC-FID is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound is amenable to GC analysis, this method may be more susceptible to matrix effects and might require more extensive method development, including potential derivatization for improved peak shape and sensitivity.[4][5] It is a valuable alternative, especially when dealing with complex mixtures where the high resolving power of capillary GC is advantageous.
Ultimately, the selection of the most appropriate analytical method will be guided by factors such as the required level of accuracy and precision, the nature of the sample matrix, available instrumentation, and the specific goals of the analysis. For definitive quantification and certification, qNMR is the preferred method. For routine quality control and high-throughput analysis, HPLC-UV offers a reliable and efficient solution. GC-FID serves as a strong alternative and confirmatory technique.
References
comparing the efficacy of different synthetic routes to trifluoromethylated pyrazoles
The introduction of a trifluoromethyl (CF3) group into pharmacologically active molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. Trifluoromethylated pyrazoles, in particular, are privileged scaffolds found in numerous pharmaceuticals and agrochemicals, including well-known drugs like Celecoxib. Consequently, the development of efficient and versatile synthetic routes to this heterocyclic core is of paramount importance to researchers in medicinal and materials chemistry.
This guide provides a comparative analysis of three prominent synthetic strategies for accessing trifluoromethylated pyrazoles: the classical cyclocondensation of β-diketones, the [3+2] cycloaddition of nitrile imines, and the Vilsmeier-Haack cyclization of hydrazones. The efficacy of each route is evaluated based on reaction yields, substrate scope, and operational simplicity, supported by experimental data from the literature.
Overview of Synthetic Strategies
The primary routes for the synthesis of trifluoromethylated pyrazoles each offer distinct advantages and are suited for different synthetic goals. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
-
Cyclocondensation of Trifluoromethylated 1,3-Diketones: This is the most traditional and straightforward approach, involving the reaction of a trifluoromethyl-β-diketone with a hydrazine derivative.[1][2] It is a robust method that generally provides good yields and allows for variation at the N1-position and the C5-position of the pyrazole ring by selecting the appropriate hydrazine and diketone, respectively.
-
[3+2] Cycloaddition of Trifluoromethylated Nitrile Imines: This powerful method involves the in situ generation of a trifluoromethylated nitrile imine from a hydrazonoyl halide, which then undergoes a [3+2] cycloaddition reaction with a dipolarophile, such as an alkyne or an alkene (e.g., chalcones, enol ethers).[3] This strategy offers excellent control over regioselectivity and provides access to polysubstituted pyrazoles that may be difficult to obtain via cyclocondensation.
-
Vilsmeier-Haack Reaction of Hydrazones: This method facilitates the synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. It proceeds via the reaction of a hydrazone with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide), which acts as both a cyclizing and formylating agent.[4][5] This route is particularly valuable for introducing a versatile formyl group at the C4-position, which can be readily transformed into other functionalities.
Below is a diagram illustrating the logical relationship between these primary synthetic pathways.
Caption: High-level overview of primary synthetic routes to trifluoromethylated pyrazoles.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes quantitative data for representative examples of each synthetic strategy, allowing for a direct comparison of their efficacy.
| Route | Reactants | Conditions | Product | Yield (%) | Reference |
| Cyclocondensation | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, Hydrazine hydrate | Ethanol, Reflux, 4h | 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole | 95 | [6] |
| Cyclocondensation | 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione, Hydrazine hydrate | Ethanol, Reflux, 4h | 5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazole | 92 | [6] |
| Cyclocondensation | 1-(4-Bromophenyl)-4,4,4-trifluoro-1,3-butanedione, Phenylhydrazine | Acetic acid, Reflux, 6h | 1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole (with 4-bromophenyl at C5) | 88 | [7] |
| [3+2] Cycloaddition | N-Phenyl-2,2,2-trifluoroacetohydrazonoyl bromide, (E)-Chalcone | Toluene, Et3N, rt, 24h | 1,4,5-Triphenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole | 96 | [3] |
| [3+2] Cycloaddition | N-(4-Chlorophenyl)-2,2,2-trifluoroacetohydrazonoyl bromide, (E)-Chalcone | Toluene, Et3N, rt, 24h | 1-(4-Chlorophenyl)-4,5-diphenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole | 92 | [3] |
| [3+2] Cycloaddition | N-Phenyl-2,2,2-trifluoroacetohydrazonoyl bromide, Phenyl vinyl ether | Toluene, Et3N, rt, 24h | 1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole | 85 | [8] |
| Vilsmeier-Haack | 3',5'-Bis(trifluoromethyl)acetophenone hydrazone | POCl3, DMF, 70°C, 5h | 1-(4-Aminophenyl)-3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde | 85 | [4] |
| Vilsmeier-Haack | N'-(1-(p-tolyl)ethylidene)phenylhydrazine | POCl3, DMF, 70°C, 5h | 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | 82 | [5] |
| Vilsmeier-Haack | N'-(1-(4-chlorophenyl)ethylidene)phenylhydrazine | POCl3, DMF, 70°C, 5h | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 88 | [5] |
Experimental Protocols
Detailed methodologies for key examples of each synthetic route are provided below.
Protocol 1: Cyclocondensation Synthesis of 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole[6]
-
Reaction Setup: To a solution of 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 mmol) in absolute ethanol (10 mL), hydrazine hydrate (1.2 mmol) is added.
-
Reaction Execution: The reaction mixture is heated to reflux and stirred for 4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure product.
Protocol 2: [3+2] Cycloaddition Synthesis of 1,4,5-Triphenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole[3]
-
Reaction Setup: A mixture of (E)-chalcone (1.0 mmol) and N-phenyl-2,2,2-trifluoroacetohydrazonoyl bromide (1.2 mmol) is dissolved in dry toluene (15 mL) in a round-bottom flask.
-
Reaction Execution: Triethylamine (Et3N, 1.5 mmol) is added dropwise to the solution at room temperature. The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up and Purification: After the reaction is complete, the triethylammonium bromide salt is filtered off. The filtrate is concentrated in vacuo, and the crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired pyrazoline.
Protocol 3: Vilsmeier-Haack Synthesis of 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde[5]
-
Vilsmeier Reagent Preparation: In a flask cooled to 0°C, phosphorus oxychloride (POCl3, 4.0 mmol) is added dropwise to anhydrous N,N-dimethylformamide (DMF, 10 mL) with stirring. The mixture is stirred for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Reaction Execution: A solution of N'-(1-(p-tolyl)ethylidene)phenylhydrazine (1.0 mmol) in DMF (5 mL) is added dropwise to the pre-formed Vilsmeier reagent at 0°C. The reaction mixture is then heated to 70°C and stirred for 5 hours.
-
Work-up and Purification: The mixture is cooled to room temperature and poured into crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then recrystallized from ethanol to afford the pure pyrazole-4-carbaldehyde.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
A Comparative Analysis of the Biological Activities of Heterocycles Derived from Methyl 4-(trifluoromethyl)benzoylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of three key classes of heterocyclic compounds—pyrazoles, pyrimidines, and isoxazoles—that can be synthesized from the versatile starting material, Methyl 4-(trifluoromethyl)benzoylacetate. The trifluoromethyl group often enhances the pharmacological properties of molecules, making these derivatives promising candidates for drug discovery. This document summarizes their anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data from various studies.
Synthesis Overview
This compound, a β-ketoester, is a valuable precursor for synthesizing a variety of heterocyclic systems. The general synthetic strategies involve condensation reactions with appropriate binucleophiles.
A Spectroscopic Comparison of Methyl 4-(Trifluoromethyl)benzoylacetate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of methyl 4-(trifluoromethyl)benzoylacetate and its positional isomers: methyl 3-(trifluoromethyl)benzoylacetate and methyl 2-(trifluoromethyl)benzoylacetate. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for quality control in synthetic processes. This document summarizes expected spectroscopic data based on analogous compounds and general principles of spectroscopy, supported by detailed experimental protocols.
Due to the limited availability of direct experimental data for these specific isomers in public databases, this guide leverages data from structurally related compounds, primarily methyl (trifluoromethyl)benzoates, to predict the spectral characteristics. It is important to note that methyl benzoylacetate and its derivatives exist as a mixture of keto and enol tautomers, which significantly influences their spectroscopic profiles, particularly in NMR.
Keto-Enol Tautomerism
Methyl (trifluoromethyl)benzoylacetate isomers can exist in equilibrium between a keto and an enol form. This equilibrium is influenced by factors such as the solvent and temperature. The presence of both tautomers will be reflected in the NMR spectra, where distinct sets of signals for each form may be observed. The enol form is characterized by the presence of a hydroxyl proton and a vinylic proton, while the keto form shows signals for the methylene protons adjacent to the carbonyl groups.
Data Presentation
The following tables summarize the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry data for the keto and enol forms of this compound and its isomers. The predicted values are based on established substituent effects and data from related molecules.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Isomer | Tautomer | Aromatic Protons | -OCH₃ | -CH₂- (keto) | =CH- (enol) | -OH (enol) |
| 4-(CF₃) | Keto | ~8.1 (d, 2H), ~7.7 (d, 2H) | ~3.7 | ~4.0 (s) | - | - |
| Enol | ~7.9 (d, 2H), ~7.6 (d, 2H) | ~3.8 | - | ~5.8 (s) | ~12.5 (s) | |
| 3-(CF₃) | Keto | ~8.2 (s), ~8.1 (d), ~7.8 (d), ~7.6 (t) | ~3.7 | ~4.0 (s) | - | - |
| Enol | ~8.0 (s), ~7.9 (d), ~7.7 (d), ~7.5 (t) | ~3.8 | - | ~5.8 (s) | ~12.5 (s) | |
| 2-(CF₃) | Keto | ~7.8-7.5 (m, 4H) | ~3.7 | ~4.0 (s) | - | - |
| Enol | ~7.7-7.4 (m, 4H) | ~3.8 | - | ~5.8 (s) | ~12.5 (s) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Isomer | Tautomer | C=O (benzoyl) | C=O (ester) | -OCH₃ | -CH₂- (keto) | Aromatic & Vinylic Carbons | CF₃ |
| 4-(CF₃) | Keto | ~190 | ~167 | ~52 | ~45 | ~135 (q), ~130, ~126 (q), ~124 (q) | ~123 (q) |
| Enol | ~175 | ~168 | ~52 | - | ~160, ~133 (q), ~128, ~125 (q), ~92 | ~123 (q) | |
| 3-(CF₃) | Keto | ~191 | ~167 | ~52 | ~45 | ~132, ~131 (q), ~130, ~129, ~126 (q), ~125 (q) | ~123 (q) |
| Enol | ~176 | ~168 | ~52 | - | ~160, ~134, ~131 (q), ~129, ~127 (q), ~124 (q), ~92 | ~123 (q) | |
| 2-(CF₃) | Keto | ~192 | ~167 | ~52 | ~45 | ~133, ~132, ~130, ~128 (q), ~127 (q) | ~124 (q) |
| Enol | ~177 | ~168 | ~52 | - | ~160, ~134, ~131, ~130, ~128 (q), ~126 (q), ~92 | ~124 (q) |
Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm) in CDCl₃
| Isomer | Chemical Shift (s, 3F) |
| 4-(CF₃) | ~ -63 |
| 3-(CF₃) | ~ -62 |
| 2-(CF₃) | ~ -60 |
Table 4: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Isomer | C=O Stretch (benzoyl, keto) | C=O Stretch (ester, keto) | C=O Stretch (conjugated, enol) | O-H Stretch (enol) | C-F Stretch |
| 4-(CF₃) | ~1690 | ~1740 | ~1640 | ~3200-2500 (broad) | ~1320, ~1120 |
| 3-(CF₃) | ~1690 | ~1740 | ~1640 | ~3200-2500 (broad) | ~1320, ~1120 |
| 2-(CF₃) | ~1690 | ~1740 | ~1640 | ~3200-2500 (broad) | ~1320, ~1120 |
Table 5: Predicted Mass Spectrometry Data (EI-MS)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 4-(CF₃) | 246 | 215 ([M-OCH₃]⁺), 187 ([M-COOCH₃]⁺), 173 ([CF₃C₆H₄CO]⁺), 145 ([CF₃C₆H₄]⁺) |
| 3-(CF₃) | 246 | 215 ([M-OCH₃]⁺), 187 ([M-COOCH₃]⁺), 173 ([CF₃C₆H₄CO]⁺), 145 ([CF₃C₆H₄]⁺) |
| 2-(CF₃) | 246 | 215 ([M-OCH₃]⁺), 187 ([M-COOCH₃]⁺), 173 ([CF₃C₆H₄CO]⁺), 145 ([CF₃C₆H₄]⁺) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of methyl (trifluoromethyl)benzoylacetate isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1]
-
Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are to be recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
-
¹⁹F NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: Determined by the chemical shift range of fluorinated compounds, referenced to an appropriate standard (e.g., CFCl₃).
-
Number of Scans: 64-128.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts should be referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (a few milligrams) is placed directly onto the ATR crystal.[2] Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.[2]
-
Instrumentation: A standard FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Data Acquisition:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate or hexane.[3]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained mass spectrum with spectral libraries if available.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.
Caption: Logical workflow for the synthesis, purification, spectroscopic analysis, and data comparison of methyl (trifluoromethyl)benzoylacetate isomers.
References
Safety Operating Guide
Safe Disposal of Methyl 4-(trifluoromethyl)benzoylacetate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 4-(trifluoromethyl)benzoylacetate, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Handling for Disposal
Before initiating disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Key Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Causes skin and serious eye irritation.[1]
-
May cause respiratory irritation.[1]
In case of exposure, follow these first-aid measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1][2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[1][2]
-
Ingestion: Do NOT induce vomiting. Get medical attention.[2]
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a designated and compatible waste container.
-
The container must be made of a material that is resistant to the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
-
Storage of Waste:
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, amines, and reducing agents.[2]
-
The storage area should be a designated hazardous waste accumulation area.
-
-
Arranging for Disposal:
-
Dispose of the contents and the container through an approved and licensed waste disposal company.[2] These companies are equipped to handle and dispose of chemical waste in an environmentally sound and compliant manner.
-
Do not attempt to treat or neutralize the chemical waste in the laboratory unless specific and validated protocols are in place and approved by your institution's environmental health and safety (EHS) department.
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and the date of disposal. Follow your institution's specific procedures for hazardous waste manifest tracking.
-
III. Accidental Release Measures
In the event of a spill, take the following steps:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the material.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[3]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's established procedures.
IV. Data Presentation
No quantitative data for disposal, such as concentration limits for specific disposal methods, are provided in the reviewed safety data sheets. The standard and required procedure is to dispose of the chemical, regardless of concentration, as hazardous waste through a certified vendor.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Methyl 4-(trifluoromethyl)benzoylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for handling Methyl 4-(trifluoromethyl)benzoylacetate. Adherence to these instructions is paramount for ensuring personal safety and maintaining a secure laboratory environment. All users must review the Safety Data Sheet (SDS) for this compound before beginning any work.
Hazard Identification and Core Safety Precautions
This compound is a halogenated organic compound that requires careful handling.[1] Halogenated solvents and similar compounds can pose health risks if ingested, absorbed through the skin, or if vapors are inhaled.[2] They may cause skin, eye, and respiratory tract irritation.[3][4]
Key Hazards:
-
Causes skin and eye irritation.[3]
-
May cause respiratory irritation.[3]
-
Suspected of causing damage to organs through prolonged or repeated exposure.[2]
-
Vapors may form highly toxic gases in the event of a fire.[1][2]
Always handle this compound with the assumption that it is hazardous. A thorough risk assessment should be conducted for any novel compounds or reactions based on their chemical structure and comparison to similar compounds.
Personal Protective Equipment (PPE)
The following PPE is mandatory to minimize exposure and ensure safety.[5] PPE should be seen as the final barrier to exposure after engineering controls have been implemented.[6]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves.[1] Double-gloving is recommended.[2][5] | Provides a barrier against skin contact.[5] Nitrile offers good chemical resistance against many halogenated solvents.[2] The outer glove can be removed if contaminated. |
| Eye & Face Protection | Chemical splash goggles.[1][2] A face shield may be required if there is a significant splash risk.[1][6] | Protects against accidental splashes, preventing serious eye irritation.[3][5] Standard safety glasses are insufficient for liquid transfers.[1] |
| Body Protection | A fully buttoned laboratory coat.[1][2] | Prevents contamination of personal clothing and protects the skin.[5] |
| Respiratory Protection | Use only in a certified chemical fume hood.[2][5] If there is a risk of aerosolization outside a fume hood, a NIOSH/MSHA approved respirator is required.[4][5] | Prevents the inhalation of airborne particles or vapors.[2][7] |
| Footwear | Closed-toe shoes made of a chemically resistant material.[8] | Protects feet from spills. Perforated shoes or sandals are not permitted in the laboratory.[8] |
Operational and Handling Plan
A systematic approach to handling, from receipt to disposal, is crucial for safety.
Step 1: Pre-Handling and Preparation
-
Consult SDS: Before use, thoroughly read the Safety Data Sheet (SDS) for this compound.
-
Designate Area: All work with this compound must be performed in a designated area, such as a certified chemical fume hood, to control exposure.[2]
-
Assemble Equipment: Ensure an emergency eyewash station and safety shower are accessible.[1] Have a chemical spill kit readily available.[1]
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.[1]
Step 2: Handling and Experimental Protocol
-
Engineering Controls: All weighing and transfer operations involving the solid compound or preparation of solutions must occur within a chemical fume hood.[5] Keep the sash at the lowest practical height.
-
Weighing: To prevent generating dust, handle the solid carefully on a calibrated balance inside the fume hood.[5] Work over a disposable absorbent bench pad to contain minor spills.[5]
-
Dissolving: Slowly add the solvent to the solid to minimize splashing.[5]
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials like strong oxidizing agents, bases, and reducing agents.[3]
Step 3: Post-Handling and Cleanup
-
Decontamination: Wipe down all work surfaces in the fume hood with an appropriate cleaning agent. Decontaminate any non-disposable equipment that came into contact with the chemical.[5]
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[2][3][7]
-
Doff PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands immediately.
The following workflow diagram illustrates the safe handling process for this compound.
Emergency Procedures
Immediate and appropriate action is critical in an emergency.
| Emergency Situation | First Aid and Response Protocol |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][9] |
| Ingestion | Do NOT induce vomiting.[3] Wash the mouth out with water. Seek immediate medical attention.[10] |
| Small Spill | For small spills that can be cleaned up in under 10 minutes by trained personnel, alert others in the area.[2] Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., sand, vermiculite, or spill pillows).[2] Collect the material in a suitable, labeled container for hazardous waste disposal.[3] |
| Large Spill | Evacuate the immediate area and alert others.[2] Contact your institution's emergency response team or environmental health and safety office. Do not attempt to clean up a large spill without proper training and equipment.[2] |
This diagram outlines the decision-making process for responding to a chemical spill.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure safety.
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[10]
-
Waste Collection: Dispose of this compound and any contaminated materials (e.g., gloves, absorbent pads, paper towels) in a designated, properly labeled, and sealed hazardous waste container.[3][5] Do not mix with other waste streams unless explicitly permitted.
-
Container Management: Keep waste containers closed except when adding waste. Store them in a well-ventilated and secure secondary containment area.
-
Pickup and Disposal: Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour this chemical down the drain or dispose of it in regular trash.[3]
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. pppmag.com [pppmag.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
